T-3764518
Descripción
Propiedades
IUPAC Name |
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUBMHUHTULAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-3764518: A Deep Dive into the Mechanism of Action of a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1][2] Overexpressed in a variety of cancers, SCD1 plays a pivotal role in tumor cell proliferation and survival by maintaining the appropriate balance of saturated and monounsaturated fatty acids in cellular membranes.[1][3] this compound disrupts this balance, leading to an accumulation of saturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress and ultimately triggers apoptotic cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular consequences, and preclinical antitumor activity.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound exerts its anticancer effects through the direct inhibition of SCD1. SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, a crucial step in the de novo synthesis of monounsaturated fatty acids.[1] By binding to SCD1, this compound blocks this conversion, leading to a significant shift in the cellular lipid profile.
Biochemical and Cellular Consequences of SCD1 Inhibition
The primary consequence of SCD1 inhibition by this compound is an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within cancer cells. This alteration in lipid composition has profound effects on cellular homeostasis:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs and the depletion of MUFAs lead to significant stress on the endoplasmic reticulum. This is evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP).
-
Induction of Apoptosis: Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers programmed cell death (apoptosis). A key indicator of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).
The on-target activity of this compound has been confirmed by experiments showing that the cytotoxic effects of the compound can be rescued by the addition of oleic acid, the downstream product of SCD1 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay/System | Reference |
| IC50 | 4.7 nM | Stearoyl-CoA Desaturase (SCD) Inhibition |
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mouse Xenograft | HCT-116 (Colorectal) | This compound | Slowed tumor growth | |
| Mouse Xenograft | MSTO-211H (Mesothelioma) | This compound | Slowed tumor growth | |
| Mouse Xenograft | 786-O (Renal) | 1 mg/kg, bid | Tumor growth suppression |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing institution, the following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound, based on published literature.
In Vitro SCD1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SCD1.
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Methodology: A biochemical assay is performed using recombinant human SCD1 enzyme. The substrate, stearoyl-CoA, is incubated with the enzyme in the presence of varying concentrations of this compound. The formation of the product, oleoyl-CoA, is measured, typically using mass spectrometry or a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Growth Assays
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Objective: To assess the effect of this compound on cancer cell proliferation.
-
Methodology: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the growth inhibitory concentration (GI50).
Lipidomic Analysis
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Objective: To quantify the changes in the cellular fatty acid profile upon treatment with this compound.
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Methodology: Cancer cells or tumor tissue from xenograft models are treated with this compound. Lipids are extracted from the samples and analyzed by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the precise quantification of various lipid species, including saturated and monounsaturated fatty acids, to determine the SFA:MUFA ratio.
Western Blot Analysis for ER Stress and Apoptosis Markers
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Objective: To detect the induction of ER stress and apoptosis in response to this compound treatment.
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Methodology: Cells are treated with this compound for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for ER stress markers (e.g., BiP) and apoptosis markers (e.g., cleaved PARP1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Mouse Xenograft Models
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Objective: To evaluate the in vivo antitumor efficacy of this compound.
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Methodology: Human cancer cells (e.g., HCT-116, MSTO-211H, or 786-O) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., lipidomics, western blotting).
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of T-3764518: A Potent and Orally Active SCD1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its overexpression has been implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide details the discovery and preclinical evaluation of T-3764518, a novel, potent, and orally bioavailable small molecule inhibitor of SCD1. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and lipid metabolism.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation is the upregulation of de novo lipogenesis, where SCD1 plays a pivotal role. SCD1 introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of cell membranes, signaling molecules, and energy stores. Elevated SCD1 activity in cancer cells leads to an increased ratio of monounsaturated to saturated fatty acids, which is associated with enhanced cell proliferation, migration, and resistance to apoptosis.
This compound was developed as a potent and selective inhibitor of SCD1 to disrupt these cancer-associated lipogenic pathways. This guide summarizes the key preclinical data and experimental protocols that underscore the therapeutic potential of this compound.
In Vitro Activity of this compound
This compound demonstrates potent inhibitory activity against human SCD1 (hSCD1) and exhibits significant anti-proliferative effects in various cancer cell lines.
Biochemical and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| hSCD1 Binding IC50 | 4.7 nM | Recombinant hSCD1 | [1][2][3][4] |
| SCD1 Inhibition | Dose-dependent inhibition of stearoyl-CoA to oleoyl-CoA conversion | HCT-116 | [5] |
| Cell Growth Inhibition (GI50) | Data not available in search results | HCT-116, MSTO-211H, and other cancer cell lines |
Experimental Protocols
A biochemical assay using recombinant human SCD1 enzyme was likely used to determine the IC50 value of this compound. A typical protocol would involve:
-
Enzyme and Substrate Preparation: Recombinant hSCD1 is incubated with its substrate, radiolabeled or fluorescently tagged stearoyl-CoA.
-
Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Detection: The formation of the product, oleoyl-CoA, is quantified using methods such as scintillation counting for radiolabeled substrates or fluorescence detection.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
To measure the effect of this compound on SCD1 activity within cells, a lipidomics-based approach is employed:
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Cell Culture: Cancer cells (e.g., HCT-116) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., Folch or Bligh-Dyer method).
-
Lipid Analysis: The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of oleate (18:1) to stearate (18:0) is calculated as an index of SCD1 activity.
-
Data Analysis: The dose-dependent decrease in the oleate/stearate ratio is used to determine the cellular potency of the inhibitor.
The anti-proliferative effects of this compound are assessed using standard cell viability assays:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Reagent: A viability reagent such as MTT, MTS, or resazurin is added to each well.
-
Incubation and Detection: After a short incubation, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
In Vivo Antitumor Efficacy of this compound
This compound demonstrates significant antitumor activity in mouse xenograft models of human cancer.
Xenograft Model Data
| Xenograft Model | Treatment | Outcome | Reference |
| HCT-116 (Colorectal Cancer) | This compound (oral administration) | Slowed tumor growth | |
| MSTO-211H (Mesothelioma) | This compound (oral administration) | Slowed tumor growth |
Specific quantitative data on tumor growth inhibition (e.g., % TGI) and dosing regimens were not available in the provided search results.
Experimental Protocol: Xenograft Studies
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Cell Implantation: Human cancer cells (e.g., HCT-116 or MSTO-211H) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. Tumor growth inhibition (% TGI) is calculated at the end of the study.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting SCD1, leading to a disruption of lipid homeostasis and the induction of cellular stress pathways.
Signaling Pathways and Cellular Effects
Inhibition of SCD1 by this compound leads to an increase in the ratio of saturated to unsaturated fatty acids within the cell. This alteration in the lipid profile triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis. The induction of apoptosis is confirmed by the increased expression of cleaved poly (ADP-ribose) polymerase 1 (PARP1).
The broader signaling context of SCD1 inhibition involves the modulation of key oncogenic pathways:
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Wnt/β-catenin Signaling: SCD1 activity is linked to the Wnt/β-catenin pathway, which is crucial for cancer stem cell regulation.
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Hippo Signaling: SCD1 can also influence the Hippo signaling pathway, which controls organ size and cell proliferation.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols: Mechanism of Action Studies
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Sample Collection: Collect cell pellets or tumor tissue from in vitro or in vivo experiments.
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Lipid Extraction: Perform a biphasic lipid extraction using a methyl-tert-butyl ether (MTBE)-based method.
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LC-MS/MS Analysis: Analyze the lipid extracts using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
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Data Processing: Identify and quantify lipid species using specialized software (e.g., LipidSearch).
-
Data Analysis: Compare the lipid profiles of this compound-treated samples to vehicle-treated controls, focusing on the ratio of saturated to monounsaturated fatty acids in various lipid classes.
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Protein Extraction: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, PERK) and apoptosis markers (e.g., cleaved PARP1, cleaved Caspase-3). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
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Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a potent and orally active SCD1 inhibitor with promising preclinical antitumor activity. Its mechanism of action, centered on the disruption of lipid metabolism and induction of ER stress-mediated apoptosis, provides a strong rationale for its further development as a novel cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and clinicians interested in the continued exploration of SCD1 inhibition as a therapeutic strategy in oncology. Further investigation is warranted to fully elucidate the quantitative aspects of its in vivo efficacy and to explore its potential in a broader range of cancer types.
References
- 1. Frontiers | Lipid metabolism dynamics in cancer stem cells: potential targets for cancers [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. oncotarget.com [oncotarget.com]
- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Function of T-3764518: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancer cell types, the upregulation of SCD1 is a key metabolic adaptation that supports rapid proliferation and survival. This compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance in cellular lipid composition induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR) and ultimately culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the involved signaling pathways.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of the enzyme Stearoyl-CoA Desaturase 1 (SCD1)[1][2]. SCD1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD1 introduces a double bond in the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1).
By inhibiting SCD1, this compound effectively blocks this conversion. This leads to a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs[2]. This altered ratio of SFAs to MUFAs disrupts the integrity and fluidity of cellular membranes, particularly the endoplasmic reticulum membrane. The accumulation of SFAs is cytotoxic and induces a state of cellular stress known as ER stress[1][2].
The ER stress, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). In response to ER stress, these sensors initiate signaling cascades that, under prolonged or severe stress, converge to induce apoptosis (programmed cell death). This compound-induced apoptosis is marked by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a key indicator of this process.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (SCD Inhibition) | Not specified | 4.7 nM | |
| IC50 (Growth Suppression) | HCT-116 (Colorectal Cancer) | 1-2 nM |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| HCT-116 Xenograft | Colorectal Cancer | 0.1 mg/kg and higher (oral, twice daily) | Significant anti-tumor efficacy | |
| HCT-116 Xenograft | Colorectal Cancer | 0.3 mg/kg (oral, twice daily) | Tumor concentration >100-fold of in vitro IC50 | |
| MSTO-211H Xenograft | Mesothelioma | Not specified | Slowed tumor growth |
Signaling Pathways and Visualizations
The primary signaling pathway activated by this compound is the ER stress-induced apoptotic pathway. The following diagram illustrates this intricate process.
Caption: Mechanism of this compound inducing apoptosis via SCD1 inhibition and ER stress.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., HCT-116)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to assess efficacy.
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
This compound is a promising anticancer agent that targets a key metabolic vulnerability in cancer cells. Its potent and selective inhibition of SCD1 leads to a cascade of events, beginning with the disruption of lipid homeostasis and culminating in ER stress-induced apoptosis. The preclinical data strongly support its continued investigation as a potential therapeutic for various malignancies. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.
References
The Role of T-3764518 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1][2][3] By disrupting the balance between saturated and unsaturated fatty acids, this compound triggers significant downstream effects on cellular lipid metabolism, leading to endoplasmic reticulum (ER) stress, activation of AMP-activated protein kinase (AMPK)-mediated autophagy, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its impact on lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: The Significance of SCD1 in Lipid Metabolism
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs), primarily stearoyl-CoA and palmitoyl-CoA, into their monounsaturated fatty acid (MUFA) counterparts, oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] This process is crucial for maintaining the appropriate ratio of saturated to unsaturated fatty acids within cellular membranes, which is essential for membrane fluidity and function. In various cancer types, SCD1 is overexpressed, contributing to the increased lipid biosynthesis required for rapid cell proliferation.[1] Inhibition of SCD1, therefore, presents a promising therapeutic strategy for cancer treatment. This compound has emerged as a novel and potent inhibitor of SCD1, demonstrating both in vitro and in vivo anti-tumor activities.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the desaturation of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile.
Impact on Cellular Lipid Composition
Comprehensive lipidomic analyses of cancer cells treated with this compound have revealed a marked increase in the ratio of saturated to unsaturated fatty acids across various lipid species, including phosphatidylcholines and diacylglycerols. This alteration of the fundamental building blocks of cellular membranes is a primary trigger for the downstream cellular stress responses.
Quantitative Data on Lipid Profile Alterations
| Lipid Class | Change upon SCD1 Inhibition | Reference |
| Saturated Fatty Acids (SFAs) | Significant Increase | |
| Monounsaturated Fatty Acids (MUFAs) | Significant Reduction | |
| Phosphatidylethanolamine (PE) with SFAs | Increase | |
| Monoglycerides (MG) with SFAs | Increase | |
| Triglycerides (TG) with SFAs | Increase | |
| Phosphatidylcholines (PC) | Altered SFA/MUFA ratio | |
| Diacylglycerols (DG) | Altered SFA/MUFA ratio | |
| Ceramides (C18) | Potential for alteration |
Key Signaling Pathways Activated by this compound
The this compound-induced shift in lipid composition activates two major interconnected signaling pathways that contribute to its anti-cancer effects: the Endoplasmic Reticulum (ER) Stress pathway and the AMPK-mediated Autophagy pathway.
Endoplasmic Reticulum (ER) Stress Pathway
The accumulation of saturated fatty acids disrupts the homeostasis of the endoplasmic reticulum, leading to ER stress. This occurs because the altered lipid composition can affect the fluidity and integrity of the ER membrane, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER function or, if the stress is too severe, trigger apoptosis. The three main sensors of the UPR are IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The accumulation of saturated fatty acids can directly engage and activate the IRE1α and PERK pathways through their transmembrane domains.
AMPK-Mediated Autophagy Pathway
The alteration in cellular energy status and the induction of ER stress by this compound also lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes autophagy, a cellular process of "self-eating" where damaged organelles and misfolded proteins are degraded and recycled. In the context of this compound treatment, autophagy initially acts as a survival mechanism for the cancer cells to cope with the induced stress. However, sustained activation can contribute to cell death. The activation of AMPK can directly phosphorylate key proteins in the autophagy machinery, such as ULK1 and VPS34, to initiate the formation of autophagosomes.
Experimental Protocols
This section provides an overview of the key experimental protocols used to elucidate the role of this compound in lipid metabolism.
SCD1 Enzymatic Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
Materials:
-
[14C]-Stearoyl-CoA
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Cell lysates from cells treated with this compound or vehicle
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Scintillation fluid and counter
Protocol:
-
Prepare cell lysates from control and this compound-treated cells.
-
Incubate the cell lysates with [14C]-Stearoyl-CoA in the reaction buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).
-
Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the fatty acid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled oleoyl-CoA produced using a scintillation counter.
-
Calculate the percentage of SCD1 inhibition by comparing the activity in this compound-treated samples to the vehicle control.
Lipidomics Analysis by LC-MS/MS
This protocol outlines a general workflow for the comprehensive analysis of lipid species in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
Internal standards for various lipid classes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Culture HCT116 cells and treat with this compound or vehicle for the desired time.
-
Harvest the cells and perform lipid extraction using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples onto a reverse-phase or HILIC column for chromatographic separation.
-
Perform mass spectrometry analysis in both positive and negative ion modes to detect a wide range of lipid species.
-
Identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, using lipidomics software and comparison to internal standards.
Western Blot Analysis of ER Stress and Autophagy Markers
This method is used to detect the levels of key proteins involved in the ER stress and autophagy pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies against: p-IRE1α, IRE1α, p-PERK, PERK, ATF6, GRP78, CHOP, p-AMPK, AMPK, LC3B, p62
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Logical Workflow for Investigating this compound's Effects
The following diagram illustrates a logical workflow for researchers investigating the effects of this compound on lipid metabolism and cellular pathways.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers characterized by aberrant lipid metabolism. Its potent inhibition of SCD1 leads to a cascade of cellular events, initiated by a fundamental shift in the balance of saturated and unsaturated fatty acids. This disruption of lipid homeostasis triggers ER stress and AMPK-mediated autophagy, ultimately culminating in cancer cell death. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further research and development of this compound and other SCD1 inhibitors as effective anti-cancer agents. Further elucidation of the precise quantitative changes in the lipidome and the intricate details of the downstream signaling pathways will be crucial for optimizing the therapeutic application of this class of drugs.
References
- 1. Membrane lipid saturation activates endoplasmic reticulum unfolded protein response transducers through their transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
T-3764518 and the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, which exhibit elevated lipid biosynthesis, this compound has demonstrated significant antitumor activity by inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the induction of apoptosis, and details the experimental methodologies used to characterize its effects.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the enzymatic activity of SCD1. This inhibition leads to a disruption of cellular lipid homeostasis, specifically an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes and lipid species.[1] This alteration in lipid composition is a critical cellular stressor that triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1] Prolonged ER stress, marked by the upregulation of chaperone proteins such as immunoglobulin heavy chain-binding protein (BiP), also known as GRP78, ultimately culminates in the activation of the apoptotic cascade. A key indicator of this apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), a substrate for activated caspases.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (SCD1 Inhibition) | 4.7 nM | Not specified | MedChemExpress |
| GI50 (Growth Inhibition) | 2.7 nM | HCT-116 cells | MedChemExpress |
Note: Further quantitative data regarding the fold-change in protein expression or specific alterations in lipid ratios were not available in the public domain at the time of this writing.
Signaling Pathway
The signaling pathway from SCD1 inhibition by this compound to the induction of apoptosis is illustrated below.
Experimental Protocols
This section details the methodologies for the key experiments used to elucidate the pro-apoptotic activity of this compound.
SCD1 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of SCD1.
Methodology (Generalized): A common method for assessing SCD1 activity involves using liver microsomes as a source of the enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA.
-
Preparation of Microsomes: Liver microsomes are prepared from preclinical species (e.g., mouse or rat) through differential centrifugation.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the liver microsomes, NADH, and the radiolabeled substrate ([14C]stearoyl-CoA).
-
Compound Incubation: Various concentrations of this compound are pre-incubated with the microsomes before the addition of the substrate.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Separation and Quantification: The substrate ([14C]stearoyl-CoA) and the product ([14C]oleoyl-CoA) are separated using thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: HCT-116 cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
Reagent Preparation: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of ER stress and apoptosis by measuring the expression of key protein markers.
Methodology:
-
Cell Treatment and Lysis: HCT-116 cells are treated with this compound for various time points. After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against BiP/GRP78 and cleaved PARP1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Lipidomic Analysis
Objective: To quantify the changes in the cellular lipid profile, specifically the ratio of saturated to unsaturated fatty acids, following treatment with this compound.
Methodology (Generalized):
-
Cell Treatment and Lipid Extraction: HCT-116 cells are treated with this compound. Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.
-
Fatty Acid Methylation: The extracted lipids are saponified, and the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and quantified using a GC-MS system. The separation is achieved on a capillary column, and the identification and quantification of individual fatty acids are performed based on their retention times and mass spectra compared to known standards.
-
Data Analysis: The relative abundance of each fatty acid is determined, and the ratio of total saturated fatty acids to total monounsaturated fatty acids is calculated.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
This compound represents a promising anticancer agent that targets a key metabolic vulnerability of cancer cells. Its mechanism of inducing apoptosis through the inhibition of SCD1 and subsequent ER stress is well-supported by the available data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other SCD1 inhibitors as potential cancer therapeutics. Further research focusing on the detailed molecular players in the this compound-induced ER stress response and its efficacy in a broader range of cancer types is warranted.
References
T-3764518 and the Endoplasmic Reticulum Stress Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its induction of the endoplasmic reticulum (ER) stress pathway as a key driver of its anti-cancer effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Mechanism of Action: SCD1 Inhibition and ER Stress Induction
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to an accumulation of SFAs and a depletion of MUFAs.[3] This alteration in the cellular lipid profile has profound consequences for cellular homeostasis, most notably inducing a state of endoplasmic reticulum (ER) stress.
The ER is a central organelle responsible for protein folding and lipid biosynthesis. An imbalance in lipid composition, particularly an increase in SFAs, can disrupt ER membrane fluidity and function, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane:
-
PERK (PKR-like ER kinase)
-
IRE1 (Inositol-requiring enzyme 1)
-
ATF6 (Activating transcription factor 6)
Activation of these pathways aims to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. The induction of ER stress-mediated apoptosis is a key component of the anti-tumor activity of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Assay System | Reference |
| IC | 4.7 nM | Human | SCD1 Enzyme Inhibition Assay |
Signaling Pathways
The inhibition of SCD1 by this compound triggers a cascade of events culminating in the activation of the ER stress response pathways.
Upon induction of ER stress, the three branches of the UPR are activated.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the ER stress pathway. These are representative protocols and may require optimization for specific cell lines or experimental conditions.
SCD1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart by SCD1.
Materials:
-
Microsomes from cells expressing SCD1
-
[14C]-Stearoyl-CoA (or other suitable radiolabeled SFA)
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 2.5 mM MgCl2, 1.25 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADH)
-
Scintillation fluid and vials
-
HPLC system with a radioactivity detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SCD1-expressing microsomes, and the radiolabeled SFA substrate.
-
Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NADH and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.
-
Acidify the mixture (e.g., with formic acid) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Dry the organic phase and resuspend the fatty acid methyl esters in a suitable solvent for HPLC analysis.
-
Separate the radiolabeled SFA and MUFA using reverse-phase HPLC and quantify the radioactivity of each peak using an online radioactivity detector.
-
Calculate the percent inhibition of SCD1 activity for each compound concentration and determine the IC
50value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of ER Stress Markers
This technique is used to detect the protein levels of key markers of the UPR pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-CHOP, anti-GRP78/BiP) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to the loading control.
Cellular Lipidomic Analysis by LC-MS
This powerful technique allows for the comprehensive profiling of lipid species within cells to observe the changes induced by this compound.
Materials:
-
Cells treated with this compound
-
Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a C18 reverse-phase column coupled to a high-resolution mass spectrometer)
-
Data analysis software
Procedure:
-
Harvest the treated cells and quench their metabolism.
-
Perform lipid extraction using a biphasic solvent system, including the internal standards for quantification.
-
Separate the lipid classes using liquid chromatography with a suitable gradient.
-
Analyze the eluted lipids using mass spectrometry in both positive and negative ion modes to cover a wide range of lipid species.
-
Identify and quantify the individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, and by comparison to the internal standards.
-
Perform statistical analysis to identify significant changes in the lipid profiles between control and this compound-treated cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Conclusion
This compound is a potent SCD1 inhibitor that leverages a unique mechanism of action involving the induction of ER stress to achieve its anti-cancer effects. By disrupting cellular lipid homeostasis, this compound activates the UPR, which, under prolonged stress, leads to apoptosis. This technical guide provides a foundational understanding of the core principles, quantitative data, signaling pathways, and experimental methodologies associated with the study of this compound. This information is intended to facilitate further research and development of this promising therapeutic agent.
References
T-3764518 (CAS: 1809151-56-1): A Technical Overview of a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] Overexpressed in numerous cancers, SCD1 plays a crucial role in tumor cell proliferation and survival, making it a compelling target for anticancer therapy.[1] this compound demonstrates significant antitumor activity in preclinical models by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical evaluation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1809151-56-1 | MedChemExpress, ProbeChem |
| Molecular Formula | C20H17F6N5O2 | MedChemExpress, ProbeChem |
| Molecular Weight | 473.37 g/mol | MedChemExpress, ProbeChem |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | ProbeChem |
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Inhibition of SCD1 by this compound leads to an accumulation of SFAs within the cell, altering the composition of cellular membranes and lipid-based signaling molecules. This increase in the SFA/MUFA ratio induces significant cellular stress, primarily through the activation of the unfolded protein response (UPR) and ER stress. Prolonged ER stress ultimately triggers apoptotic cell death, as evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).
Interestingly, a resistance mechanism to SCD1 inhibition has been identified, involving the feedback activation of AMP-activated protein kinase (AMPK)-mediated autophagy. This suggests that a dual-inhibition strategy, targeting both SCD1 and autophagy, could be a more effective therapeutic approach.
Quantitative Data
In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (hSCD1) | 4.7 nM | Human SCD1 enzyme | ProbeChem |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| HCT-116 Xenograft | 0.3 mg/kg, b.i.d. | Significant pharmacodynamic marker reduction | Bioorganic & Medicinal Chemistry |
| 786-O Xenograft | 1 mg/kg, b.i.d. | Tumor growth suppression | Bioorganic & Medicinal Chemistry |
| MSTO-211H Xenograft | Not specified | Slowed tumor growth | European Journal of Pharmacology |
Experimental Protocols
SCD1 Inhibition Assay (General Protocol)
A typical SCD1 inhibition assay involves the use of liver microsomes containing the SCD1 enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA. The protocol generally follows these steps:
-
Preparation of Reagents: Prepare assay buffer, a solution of the test compound (this compound) at various concentrations, and a solution of the radiolabeled substrate.
-
Enzyme Reaction: In a reaction vessel, combine the liver microsomes with the test compound or vehicle control and pre-incubate. Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Reaction Termination and Extraction: After a defined incubation period, terminate the reaction and extract the lipids.
-
Analysis: Separate the substrate and the product (radiolabeled oleoyl-CoA) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using a scintillation counter or other appropriate detector.
-
IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to T-3764518: A Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2][3] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process crucial for membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, based on available preclinical data.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl) piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol |
| CAS Number | 1809151-56-1 |
| Chemical Formula | C₂₀H₁₇F₆N₅O₂ |
| SMILES | OCc1oc(nc1)-c1ccc(nn1)-N1CCC(c2ccc(cc2)C(F)(F)F)(CC1)C(F)(F)F |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 473.37 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and specific inhibition of SCD1.[1][2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to a cascade of downstream events.
The primary mechanism involves the following steps:
-
SCD1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of SCD1.
-
Alteration of Fatty Acid Profile : This leads to a decrease in the production of MUFAs, such as oleic acid, and a corresponding accumulation of SFAs, like stearic acid.
-
Increased SFA:MUFA Ratio : The shift in the fatty acid pool results in an increased ratio of saturated to monounsaturated fatty acids in cellular membranes and lipid droplets.
-
Endoplasmic Reticulum (ER) Stress : The accumulation of SFAs is believed to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.
-
Apoptosis Induction : Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which can ultimately trigger programmed cell death, or apoptosis.
The signaling pathway initiated by this compound-mediated SCD1 inhibition is depicted in the following diagram:
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
T-3764518: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism frequently overexpressed in various cancers. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-proliferative effects on cancer cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids within cancer cells. This lipotoxic event triggers endoplasmic reticulum (ER) stress, culminating in apoptotic cell death. Furthermore, this document explores the emergence of resistance to this compound through the activation of AMPK-mediated autophagy, suggesting potential combination therapy strategies to enhance its anti-cancer efficacy.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is the upregulation of de novo lipogenesis, which provides essential building blocks for membranes, signaling molecules, and energy storage. Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Elevated SCD1 expression is a common feature in many malignancies and is associated with poor prognosis. This compound has emerged as a potent and selective inhibitor of SCD1, demonstrating significant anti-tumor activity in preclinical models. This guide delves into the technical details of its mechanism of action and its effects on cancer cell proliferation.[1]
Quantitative Data on the Anti-Proliferative Activity of this compound
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines and in vivo models. This section presents a summary of the available quantitative data in structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage and Administration | Outcome |
| Colorectal Cancer | HCT-116 | Mouse Xenograft | Orally administered | Slowed tumor growth |
| Mesothelioma | MSTO-211H | Mouse Xenograft | Orally administered | Slowed tumor growth |
| Renal Cancer | 786-O | Mouse Xenograft | 1 mg/kg, bid (orally) | Tumor growth suppression |
Note: Specific tumor growth inhibition percentages and detailed treatment schedules for HCT-116 and MSTO-211H models require further investigation of the primary literature.
Core Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of SCD1, which sets off a cascade of cellular events leading to cancer cell death.
Inhibition of SCD1 and Alteration of Lipid Composition
This compound directly inhibits the enzymatic activity of SCD1, preventing the conversion of stearoyl-CoA to oleoyl-CoA.[1] This leads to a significant increase in the ratio of saturated to unsaturated fatty acids within the cell, altering the composition of cellular membranes and lipid-based signaling molecules.[1]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
The accumulation of saturated fatty acids induces stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and lipid synthesis. This ER stress triggers the unfolded protein response (UPR), and when the stress is prolonged and severe, it activates apoptotic pathways.[1] A key marker of apoptosis, cleaved poly (ADP-ribose) polymerase 1 (PARP1), has been observed to increase following treatment with this compound.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Resistance Mechanism: AMPK-Mediated Autophagy
A key resistance mechanism to SCD1 inhibition by this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation, in turn, promotes autophagy, a cellular process of self-digestion that can act as a survival mechanism under stress. This autophagic response can mitigate the cytotoxic effects of this compound. This finding suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.
Figure 2. Resistance pathway to this compound via AMPK-mediated autophagy.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to evaluate the effects of this compound on cancer cell proliferation and survival.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MSTO-211H) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Figure 3. Workflow for in vitro cell proliferation assay.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT-116, MSTO-211H) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound orally at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).
Figure 4. Workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting SCD1. Its ability to induce ER stress and apoptosis highlights the critical role of lipid metabolism in cancer cell proliferation and survival. The identification of AMPK-mediated autophagy as a resistance mechanism opens new avenues for rational combination therapies. Future research should focus on elucidating the precise IC50 values of this compound across a broader range of cancer cell lines, optimizing dosing and scheduling in vivo, and exploring the synergistic effects of combining this compound with autophagy inhibitors or other targeted therapies. Such studies will be crucial in advancing the clinical development of this novel SCD1 inhibitor for the treatment of various cancers.
References
T-3764518: A Comprehensive Technical Guide to a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. Elevated SCD1 activity is a hallmark of various cancers, contributing to cell proliferation and survival. This compound disrupts this process by selectively inhibiting SCD1, leading to an accumulation of saturated fatty acids and inducing endoplasmic reticulum (ER) stress, which ultimately triggers apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such pathway is the de novo synthesis of fatty acids, where Stearoyl-CoA Desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes and signaling molecules.[1][2] Overexpression of SCD1 has been observed in numerous cancers and is associated with poor prognosis.[2] this compound is a highly potent and selective inhibitor of SCD1, demonstrating significant anticancer activity in preclinical models.[1][3] This document serves as a comprehensive resource for researchers interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs. The accumulation of SFAs disrupts cellular homeostasis, primarily by inducing stress in the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. The ER stress, in turn, activates the unfolded protein response (UPR) and ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. A key marker of this apoptotic process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).
In Vitro Efficacy
This compound has demonstrated potent and selective growth inhibitory activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| HCT-116 | Colorectal Carcinoma | 2.7 (GI50) |
| General | Various Cancer Types | 4.7 (IC50 for SCD1 enzyme) |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of drug potency.
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in mouse xenograft models using human cancer cell lines.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| HCT-116 | Colorectal Carcinoma | Not Specified | 78% | |
| MSTO-211H | Mesothelioma | Not Specified | Significant |
Experimental Protocols
Cell Viability Assay
This protocol is adapted for determining the GI50 of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value using a non-linear regression curve fit.
In Vivo Xenograft Model
This protocol outlines the general procedure for establishing and treating tumor xenografts.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., HCT-116 or MSTO-211H) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a defined endpoint. Euthanize mice and excise tumors for weight measurement and further analysis.
Western Blot for Cleaved PARP1
This protocol is for detecting apoptosis induction by this compound.
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against cleaved PARP1 (e.g., Cell Signaling Technology, #9541) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipidomic Analysis
This protocol provides a general workflow for analyzing changes in the lipid profile.
-
Lipid Extraction: Treat cells with this compound. Extract total lipids from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify and quantify individual lipid species using specialized software. Compare the lipid profiles of this compound-treated cells with vehicle-treated controls to determine changes in the SFA to MUFA ratio.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancers with elevated SCD1 activity. Its potent and selective inhibition of SCD1 leads to cancer cell-specific apoptosis through the induction of ER stress. The preclinical data presented in this guide highlight the potential of this compound and provide a foundation for further investigation into its clinical utility. The detailed protocols provided herein are intended to facilitate these research efforts and accelerate the development of this novel anticancer agent.
References
T-3764518: A Technical Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2] Elevated expression of SCD1 is a characteristic feature of many cancers and is associated with increased cancer cell proliferation and survival.[1] this compound represents a promising therapeutic candidate by targeting this metabolic vulnerability in cancer cells. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a significant increase in the ratio of saturated to unsaturated fatty acids within cellular membranes. The resulting alteration in membrane lipid composition induces endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR). Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.
References
Investigating the Cellular Effects of T-3764518: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This conversion is crucial for various cellular processes, including membrane fluidity, lipid signaling, and energy storage. In many cancer types, SCD1 is overexpressed, contributing to a lipogenic phenotype that supports rapid cell proliferation and tumor growth.[1] this compound has emerged as a promising anti-cancer agent by targeting this metabolic vulnerability. This technical guide provides a comprehensive overview of the cellular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its primary effect by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile. The resulting imbalance, characterized by an accumulation of SFAs and a depletion of MUFAs, triggers a cascade of downstream cellular events, culminating in endoplasmic reticulum (ER) stress and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cellular effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| SCD1 Inhibition (IC50) | - | 4.7 nM | |
| Growth Inhibition (GI50) | HCT-116 | 1-2 nM |
Table 2: Cellular Effects of this compound in HCT-116 Cells
| Cellular Effect | Observation | Method | Reference |
| Lipid Profile | Increased ratio of saturated to unsaturated fatty acids in phosphatidylcholines and diacylglycerols. | Lipidomic Analysis | |
| ER Stress | Increased expression of immunoglobulin heavy chain-binding protein (BiP/GRP78). | Western Blot | |
| Apoptosis | Increased cleavage of poly (ADP-ribose) polymerase 1 (PARP1). | Western Blot | |
| Autophagy | Induction of autophagy, observed by LC3 dot formation. | Immunofluorescence |
Signaling Pathway
The primary signaling pathway initiated by this compound is the induction of the Unfolded Protein Response (UPR) or ER stress pathway, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
SCD1 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on SCD1.
Objective: To determine the IC50 value of this compound for SCD1 inhibition.
Materials:
-
HepG2 cells
-
24-well plates
-
Deuterium-labeled stearic acid (d35-C18:0)
-
This compound
-
Vehicle (DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed HepG2 cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Add deuterium-labeled stearic acid to each well and incubate for a further period (e.g., 4-6 hours) to allow for its conversion to labeled oleic acid (d35-C18:1).
-
Aspirate the medium and wash the cells with PBS.
-
Extract total lipids from the cells using an appropriate solvent mixture.
-
Analyze the lipid extracts by LC-MS to quantify the amounts of labeled stearic acid and oleic acid.
-
Calculate the percent inhibition of SCD1 activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines the procedure to assess the effect of this compound on the viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
HCT-116 cells
-
96-well plates
-
Cell culture medium
-
This compound
-
Vehicle (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HCT-116 cells in 96-well plates at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 value by plotting cell viability against the log of the this compound concentration.
Western Blot for ER Stress and Apoptosis Markers
This protocol details the detection of key protein markers for ER stress and apoptosis following this compound treatment.
Objective: To qualitatively and semi-quantitatively assess the induction of ER stress and apoptosis.
Materials:
-
HCT-116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BiP/GRP78, anti-cleaved PARP1, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT-116 cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
Autophagy Detection by LC3 Immunofluorescence
This protocol describes the visualization of autophagy induction through the detection of LC3 puncta.
Objective: To visualize the formation of autophagosomes in response to this compound.
Materials:
-
HCT-116 cells
-
Coverslips in a 24-well plate
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HCT-116 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with the anti-LC3 primary antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope, looking for the characteristic punctate staining of LC3 in autophagosomes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.
Conclusion
This compound is a potent and specific inhibitor of SCD1 that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Its mechanism of action is centered on the disruption of lipid metabolism, leading to ER stress and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SCD1 inhibitors in oncology.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on T-3764518: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] Early-stage research has demonstrated its potential as an anti-cancer agent, primarily through the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis in tumor cells. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
Cancer cells exhibit altered lipid metabolism, characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane production. Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Elevated SCD1 expression is observed in numerous cancers and is often associated with poor prognosis.[1] this compound was developed as a potent inhibitor of SCD1, with the aim of disrupting this crucial metabolic pathway in cancer cells.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a significant shift in the cellular lipid profile, specifically an increase in the ratio of saturated to monounsaturated fatty acids. This alteration in lipid composition is believed to disrupt cellular homeostasis, leading to ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Caption: Proposed signaling cascade of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line(s) | Reference |
| SCD1 Inhibition (IC50) | 4.7 nM | Not Specified | [2] |
| Cell Growth Inhibition (GI50) | Data not available | HCT-116, MSTO-211H |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (Colorectal) | 0.3 mg/kg, bid (p.o.) | Significant PD marker reduction | [3] |
| MSTO-211H (Mesothelioma) | Data not available | Slowed tumor growth | |
| 786-O (Renal) | 1 mg/kg, bid (p.o.) | Significant tumor growth suppression |
Table 3: Pharmacokinetic Profile
| Parameter | Species | Value | Route | Reference |
| General Profile | Not Specified | Excellent PK profile | Oral | |
| Cmax | Data not available | Data not available | Oral | |
| Tmax | Data not available | Data not available | Oral | |
| AUC | Data not available | Data not available | Oral | |
| Half-life (t1/2) | Data not available | Data not available | Oral |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
SCD1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against SCD1.
-
Method: A high-throughput scintillation proximity assay (SPA) is a common method.
-
Procedure:
-
Prepare a crude lysate of Sf9 cells expressing recombinant SCD1.
-
Incubate the lysate with a radiolabeled substrate (e.g., [3H]stearoyl-CoA) and varying concentrations of this compound.
-
Utilize hydrophobic binding characteristics of scintillant beads to capture the lipid products.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Method: MTT or MTS assay.
-
Procedure:
-
Seed cancer cells (e.g., HCT-116, MSTO-211H) in 96-well plates.
-
After cell attachment, treat with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50.
-
Western Blot Analysis for ER Stress and Apoptosis Markers
-
Objective: To detect the induction of ER stress and apoptosis in this compound-treated cells.
-
Method: Standard Western blotting protocols.
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, ATF4, IRE1α, XBP1s) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Lipidomic Analysis
-
Objective: To analyze the changes in the lipid profile of cells treated with this compound.
-
Method: Liquid chromatography-mass spectrometry (LC-MS).
-
Procedure:
-
Treat cells with this compound.
-
Extract total lipids from the cells using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Separate the lipid species using reverse-phase liquid chromatography.
-
Analyze the eluted lipids using a high-resolution mass spectrometer.
-
Identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Calculate the ratio of saturated to monounsaturated fatty acids.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Method: Subcutaneous tumor implantation in immunodeficient mice.
-
Procedure:
-
Inject cancer cells (e.g., HCT-116, MSTO-211H, 786-O) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for in vitro assessment of this compound.
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, demonstrating potent SCD1 inhibition and subsequent induction of ER stress-mediated apoptosis in cancer cells. Its oral bioavailability and in vivo efficacy in multiple xenograft models warrant further investigation. This technical guide summarizes the foundational early-stage research, providing a basis for continued drug development efforts. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential in combination therapies.
References
Methodological & Application
T-3764518 In Vitro Assay Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[3][4] In various cancers, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival.[1] this compound has demonstrated significant anti-tumor activity in vitro by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising therapeutic target in oncology. Its inhibition leads to an accumulation of saturated fatty acids (SFAs) within the cell, altering membrane fluidity and inducing ER stress, which can ultimately trigger apoptosis in cancer cells. This compound is a potent and selective inhibitor of SCD1 with a reported IC50 of 4.7 nM. These application notes describe the in vitro methodologies to characterize the activity of this compound, including cell viability, ER stress induction, and apoptosis assays using relevant cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 4.7 nM |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SCD1. This leads to a disruption in lipid metabolism, specifically the conversion of Stearoyl-CoA to Oleoyl-CoA. The subsequent increase in the ratio of saturated to monounsaturated fatty acids in cellular lipids triggers the Unfolded Protein Response (UPR) due to ER stress. Prolonged ER stress activates apoptotic pathways, leading to cancer cell death.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Culture
Human colorectal carcinoma HCT-116 and mesothelioma MSTO-211H cell lines are utilized for the following assays.
-
HCT-116 Cell Culture:
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: When cells reach 70-80% confluency, they are detached using Trypsin-EDTA, washed with PBS, and re-seeded at a 1:3 to 1:8 split ratio.
-
-
MSTO-211H Cell Culture:
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Adherent cells are split 1:5 every 3 days using Trypsin/EDTA.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed HCT-116 or MSTO-211H cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Endoplasmic Reticulum (ER) Stress Assay (Western Blot)
This protocol is for detecting the upregulation of ER stress markers, such as the immunoglobulin heavy chain-binding protein (BiP/GRP78), in response to this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an ER stress marker (e.g., anti-BiP/GRP78) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the ER stress assay.
-
Cell Collection: Collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of the SCD1 inhibitor this compound. These assays are crucial for characterizing its anti-cancer activity and elucidating its mechanism of action, thereby supporting its further development as a potential therapeutic agent.
References
- 1. encodeproject.org [encodeproject.org]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of T-3764518 Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of T-3764518, a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2][3][4] The included methodologies and data are intended to ensure consistent and effective use of this compound in pre-clinical research and drug development applications. A summary of the compound's properties is provided in a tabular format for quick reference. Additionally, a diagram of the relevant signaling pathway is included to illustrate the mechanism of action.
Introduction
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism.[5] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules. Dysregulation of SCD activity has been implicated in various diseases, including cancer. This compound has demonstrated potent inhibition of SCD with an IC50 of 4.7 nM. Proper preparation of stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide outlines the recommended procedures for dissolving and storing this compound.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄ClN₃O₃S | PubChem |
| Purity | ≥ 99.86% | MedChemExpress |
| IC50 | 4.7 nM for Stearoyl-CoA Desaturase (SCD) | MedChemExpress |
| Recommended Solvents | DMSO | MedChemExpress |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | MedChemExpress |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific experimental requirements.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of compound degradation. The resulting solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed to prevent solvent evaporation and moisture contamination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tebubio.com [tebubio.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-3764518
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a potent and novel small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, the expression and activity of SCD1 are upregulated, contributing to cell proliferation and survival. Inhibition of SCD1 by this compound leads to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress and ultimately resulting in apoptosis (programmed cell death).[2][3] These characteristics make this compound a promising candidate for cancer therapy research.
This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro assays, and an overview of its mechanism of action.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄ClN₃O₃S | MedChemExpress |
| Molecular Weight | 498.0 g/mol | MedChemExpress |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | [1] |
| IC₅₀ | 4.7 nM | [1] |
Solubility Data
This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro and in vivo studies.
| Solvent | Solubility | Reference |
| DMSO | 95 mg/mL | MedChemExpress Product Data Sheet |
Note: The high solubility in DMSO allows for the preparation of concentrated stock solutions, which can be further diluted in aqueous media for experimental use.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 498.0 g/mol x 1000 mg/g = 4.98 mg
-
-
-
Weighing:
-
Carefully weigh out 4.98 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the effect of this compound on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting SCD1, which leads to an imbalance in cellular fatty acid composition. The subsequent accumulation of saturated fatty acids triggers ER stress, activating the Unfolded Protein Response (UPR). Prolonged ER stress ultimately leads to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-3764518 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of T-3764518, a potent and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in mouse xenograft models of human cancer.
Introduction
This compound is an investigational anti-cancer agent that targets the lipid metabolism of cancer cells.[1] By inhibiting SCD1, a key enzyme in the synthesis of monounsaturated fatty acids, this compound disrupts the composition of cell membranes, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in tumor cells.[1] Preclinical studies have demonstrated its efficacy in slowing tumor growth in various xenograft models, including colorectal cancer and mesothelioma.[1]
Mechanism of Action
This compound specifically inhibits the conversion of stearoyl-CoA to oleoyl-CoA. This leads to an increased ratio of saturated to unsaturated fatty acids within the cell. This alteration in lipid composition is believed to induce ER stress, triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | This compound Dose (Oral) | Dosing Schedule | Outcome | Reference |
| HCT-116 | Colorectal Carcinoma | Nude (BALB/c nu/nu) | 0.3 mg/kg | Twice Daily (BID) | Significant Pharmacodynamic Marker Reduction | [2] |
| 786-O | Renal Cell Carcinoma | Nude (BALB/c nu/nu) | 1 mg/kg | Twice Daily (BID) | Tumor Growth Suppression | |
| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | Not Specified | Slowed Tumor Growth | |
| MSTO-211H | Mesothelioma | Not Specified | Not Specified | Not Specified | Slowed Tumor Growth |
Experimental Protocols
I. HCT-116 Human Colorectal Carcinoma Xenograft Model
A. Cell Culture:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
B. Tumor Implantation:
-
Use female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Harvest HCT-116 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or culture medium.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a total volume of 200 µL into the right flank of each mouse.
C. This compound Administration:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
The specific vehicle for oral administration of this compound in the primary literature is not specified. A common vehicle for oral gavage of hydrophobic compounds can be prepared as follows:
-
Dissolve this compound in a small amount of DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween-80 and vortex to mix.
-
Bring to the final volume with saline.
-
Note: The final concentration of DMSO should be kept low (e.g., <5%). The provided formulation is a suggestion and may require optimization.
-
-
Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 0.3 mg/kg or 1 mg/kg) twice daily.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
D. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
II. MSTO-211H Human Mesothelioma Xenograft Model
A. Cell Culture:
-
Culture MSTO-211H cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days.
B. Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks old.
-
Harvest MSTO-211H cells and resuspend in sterile PBS or culture medium.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 10 x 10^6 cells in a total volume of 200 µL into the right flank of each mouse.
C. This compound Administration:
-
Follow the same procedure as for the HCT-116 model, initiating treatment when tumors reach an average volume of 100-200 mm³.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
D. Monitoring and Endpoints:
-
Follow the same monitoring and endpoint procedures as for the HCT-116 model.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-3764518 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and formulation of T-3764518, a potent and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), for in vivo preclinical research. The protocols outlined below are based on established methodologies from studies demonstrating the anti-tumor efficacy of this compound in various cancer xenograft models.
Dosing and Formulation
This compound has been shown to be effective when administered orally in mouse xenograft models. The following tables summarize the recommended dosing and formulation parameters.
Table 1: this compound Dosing for In Vivo Xenograft Studies
| Parameter | Recommended Value | Reference |
| Route of Administration | Oral gavage | [1][2] |
| Dosage Range | 0.3 - 1 mg/kg | [2] |
| Dosing Frequency | Twice daily (BID) | [2] |
| Formulation Vehicle | 0.5% (w/v) Methylcellulose in water | [1] |
Table 2: Formulation Preparation
| Component | Quantity (for 10 mL) |
| This compound | As required for final concentration |
| Methylcellulose | 50 mg |
| Sterile Water for Injection | q.s. to 10 mL |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
Weigh 50 mg of methylcellulose.
-
In a sterile container, gradually add the methylcellulose to 5 mL of sterile water while stirring to avoid clumping.
-
Continue stirring until the methylcellulose is fully hydrated and a clear, viscous solution is formed.
-
Add the weighed this compound to the methylcellulose solution.
-
Vortex or sonicate the suspension until a homogenous mixture is achieved.
-
Add sterile water to bring the final volume to 10 mL and mix thoroughly.
-
Store the formulation at 2-8°C and use within a week of preparation. Shake well before each administration.
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed protocols for evaluating the anti-tumor activity of this compound in common human cancer xenograft models in mice.
Human Colorectal Carcinoma HCT-116 Xenograft Model
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound formulation
-
Vehicle control (0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Treatment Initiation: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg or 1 mg/kg) or vehicle control orally twice daily.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Human Mesothelioma MSTO-211H Xenograft Model
Materials:
-
MSTO-211H human mesothelioma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)
-
This compound formulation
-
Vehicle control (0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture MSTO-211H cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MSTO-211H cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth and Treatment: Follow steps 4-8 as described in the HCT-116 xenograft protocol. A dosage of 1 mg/kg of this compound administered orally twice daily has been shown to be effective in this model.
Human Renal Cell Carcinoma 786-O Xenograft Model
Materials:
-
786-O human renal cell carcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)
-
This compound formulation
-
Vehicle control (0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ 786-O cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth and Treatment: Follow steps 4-8 as described in the HCT-116 xenograft protocol. A dosage of 1 mg/kg of this compound administered orally twice daily has demonstrated significant tumor growth suppression in this model.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound inhibits SCD1, a key enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs and a depletion of MUFAs within the cancer cells, inducing endoplasmic reticulum (ER) stress and ultimately leading to apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in xenograft models.
Caption: General workflow for in vivo xenograft studies.
References
Application Notes: T-3764518 for Lipidomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Dysregulation of lipid metabolism, particularly the overexpression of SCD1, is a hallmark of various cancers and is associated with cancer cell proliferation, survival, and metastasis. This compound, with its high potency (IC50 of 4.7 nM), serves as a critical tool for investigating the role of lipid metabolism in disease.[2] Lipidomics, the large-scale study of lipids, in conjunction with this compound, allows for a detailed understanding of the functional role of SCD1 and the impact of its inhibition on cellular lipid profiles.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of SCD1, which catalyzes the desaturation of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. This inhibition leads to a significant shift in the cellular lipidome, primarily characterized by an increased ratio of saturated to monounsaturated fatty acids within various lipid classes, such as phosphatidylcholines and diacylglycerols.[1] The accumulation of SFAs and the depletion of MUFAs can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[3] Prolonged ER stress can subsequently trigger apoptosis, or programmed cell death, as evidenced by the increase in markers like cleaved poly (ADP-ribose) polymerase 1 (PARP1).
Applications in Lipidomics Research
-
Elucidating the Role of Lipid Metabolism in Cancer: this compound can be utilized to study the dependence of cancer cells on de novo lipogenesis and the specific roles of MUFAs in tumor progression.
-
Biomarker Discovery: Comprehensive lipidomic profiling of cells or tissues treated with this compound can help identify potential lipid biomarkers for diagnostics, prognostics, or patient stratification for SCD1-targeted therapies.
-
Drug Development: As a reference compound, this compound is invaluable for the development and characterization of new SCD1 inhibitors. Lipidomics provides a detailed readout of the on-target effects of such compounds.
-
Investigating Metabolic Diseases: Beyond oncology, SCD1 plays a role in various metabolic disorders. This compound can be used in lipidomics studies to explore the impact of SCD1 inhibition in models of these diseases.
Quantitative Data Presentation
The following table represents the expected changes in the relative abundance of various lipid classes and species in HCT-116 human colorectal cancer cells after treatment with this compound, based on the known effects of SCD1 inhibition.
| Lipid Class | Representative Lipid Species | Expected Fold Change vs. Control | Biological Implication |
| Saturated Phosphatidylcholines | PC(16:0/18:0) | Increase | Accumulation of saturated fatty acids due to SCD1 inhibition. |
| Monounsaturated Phosphatidylcholines | PC(16:0/18:1) | Decrease | Reduced production of monounsaturated fatty acids. |
| Saturated Diacylglycerols | DG(16:0/18:0) | Increase | Altered lipid signaling and membrane composition. |
| Monounsaturated Diacylglycerols | DG(16:0/18:1) | Decrease | Disruption of pathways dependent on MUFA-containing lipids. |
| Saturated Triacylglycerols | TG(16:0/18:0/18:0) | Increase | Shift in lipid storage towards saturated forms. |
| Monounsaturated Triacylglycerols | TG(16:0/18:1/18:1) | Decrease | Depletion of monounsaturated fatty acid reserves. |
| Free Saturated Fatty Acids | Stearic Acid (18:0) | Increase | Substrate accumulation for SCD1. |
| Free Monounsaturated Fatty Acids | Oleic Acid (18:1) | Decrease | Direct product reduction from SCD1 inhibition. |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is optimized for the human colorectal carcinoma cell line HCT-116.
Materials:
-
HCT-116 cells
-
DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. A final concentration range of 10-100 nM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for 24-48 hours.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
II. Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)
Materials:
-
Cell pellet
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Internal standards (optional, e.g., deuterated lipid standards)
-
Glass vials
-
Nitrogen gas evaporator
Procedure:
-
Resuspend the cell pellet in 100 µL of ultrapure water.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of ultrapure water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass vial, avoiding the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until LC-MS/MS analysis.
III. Lipidomics Analysis by LC-MS/MS
Materials:
-
Dried lipid extract
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol.
-
Chromatographic Separation:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes in separate runs.
-
Mass Range: m/z 100-1500
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS/MS spectra.
-
Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's recommendations.
-
IV. Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS/MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks.
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB).
-
Quantification: Calculate the peak areas for each identified lipid species and normalize to an internal standard (if used) and/or total ion current.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly altered by this compound treatment.
Visualizations
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-3764518 in Mesothelioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process crucial for membrane fluidity, lipid signaling, and overall cellular homeostasis. Many cancer cells, including mesothelioma, exhibit elevated lipogenesis and overexpression of SCD1 to meet the demands of rapid proliferation.[1] Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which, when prolonged, triggers apoptotic cell death.[1] Preclinical studies have demonstrated the in vivo antitumor activity of this compound in a mesothelioma MSTO-211H mouse xenograft model, highlighting its potential as a therapeutic agent for this aggressive malignancy.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in various mesothelioma cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.
Data Presentation
While specific quantitative data for this compound across a broad panel of mesothelioma cell lines is not extensively available in public literature, the following tables are presented as illustrative examples of how to structure and report such data upon experimental determination.
Table 1: In Vitro Cell Viability (IC50) of this compound in Mesothelioma Cell Lines
| Cell Line | Histology | This compound IC50 (nM) |
| MSTO-211H | Biphasic | Data to be determined |
| NCI-H226 | Epithelioid | Data to be determined |
| NCI-H2052 | Sarcomatoid | Data to be determined |
| NCI-H2452 | Epithelioid | Data to be determined |
Table 2: Apoptosis Induction by this compound in Mesothelioma Cell Lines
| Cell Line | Treatment (this compound, 72h) | % Apoptotic Cells (Annexin V+) |
| MSTO-211H | Vehicle Control | Data to be determined |
| 10 nM | Data to be determined | |
| 100 nM | Data to be determined | |
| NCI-H2452 | Vehicle Control | Data to be determined |
| 10 nM | Data to be determined | |
| 100 nM | Data to be determined |
Table 3: Cell Cycle Analysis of Mesothelioma Cells Treated with this compound
| Cell Line | Treatment (this compound, 48h) | % G1 Phase | % S Phase | % G2/M Phase |
| MSTO-211H | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| 100 nM | Data to be determined | Data to be determined | Data to be determined | |
| NCI-H2452 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| 100 nM | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of mesothelioma cell lines by 50% (IC50).
-
Materials:
-
Mesothelioma cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052, NCI-H2452)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed mesothelioma cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
Mesothelioma cell lines
-
6-well plates
-
T-376451le culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed mesothelioma cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Materials:
-
Mesothelioma cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed mesothelioma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in mesothelioma cells.
Caption: Experimental workflow for evaluating this compound in mesothelioma cell lines.
References
Application Notes and Protocols for T-3764518 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] In various cancers, including colorectal cancer, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival.[1][2] this compound exerts its antitumor effects by inhibiting SCD1, leading to an increase in the ratio of SFAs to MUFAs within the cell. This alteration in lipid composition induces endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways, ultimately leading to cancer cell death.[1]
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. The resulting accumulation of SFAs and depletion of MUFAs in cellular membranes and lipid droplets leads to ER stress, characterized by the upregulation of proteins such as immunoglobulin heavy chain-binding protein (BiP).[1] Prolonged ER stress triggers the unfolded protein response (UPR) and subsequently activates apoptotic signaling, evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1). The on-target activity of this compound has been confirmed by rescue experiments where the addition of oleic acid, the product of SCD1, mitigates the cytotoxic effects of the inhibitor.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SCD Inhibition IC₅₀ | - | 4.7 nM | |
| Cell Growth Inhibition | HCT-116 (Colorectal) | Dose-dependent | |
| Apoptosis Induction | HCT-116 (Colorectal) | Increase in cleaved PARP1 | |
| ER Stress Induction | HCT-116 (Colorectal) | Increased BiP expression |
Table 2: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| HCT-116 Xenograft | This compound (oral administration) | Significant tumor growth inhibition |
Note: Specific dosage and quantitative tumor growth inhibition data were not available in the reviewed literature.
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of colorectal cancer cell lines, such as HCT-116.
-
Materials:
-
Colorectal cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC₅₀. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results to determine the IC₅₀ value.
-
2. Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol provides a method to detect changes in protein expression associated with ER stress (BiP) and apoptosis (cleaved PARP1) following treatment with this compound.
-
Materials:
-
Colorectal cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BiP, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin should be used as a loading control.
-
3. In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for establishing and using a subcutaneous HCT-116 xenograft model to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Materials:
-
HCT-116 cells
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Harvest HCT-116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: Workflow for in vivo HCT-116 xenograft studies.
References
Application Notes and Protocols for T-3764518
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of T-3764518, a potent and novel inhibitor of stearoyl-CoA desaturase (SCD).
Introduction
This compound is a small molecule inhibitor of stearoyl-CoA desaturase (SCD), with an IC50 of 4.7 nM.[1] SCD is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2] In many cancer cells, SCD1 is overexpressed and plays a significant role in cell proliferation.[2] this compound has demonstrated both in vitro and in vivo antitumor activities, making it a promising candidate for cancer therapy.[2][3] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.
Stability and Storage
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Store in a sealed container, protected from moisture and light. |
| -20°C | 1 month | Store in a sealed container, protected from moisture and light. |
Note: For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Signaling Pathway of this compound
This compound exerts its anticancer effects by inhibiting SCD1, which leads to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex briefly to dissolve the powder completely. If necessary, sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the stability table.
The preparation of working solutions will depend on the specific experimental requirements. Below are example protocols for preparing this compound for in vitro and in vivo studies.
4.2.1. In Vitro Cell-Based Assays
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Add the working solution to the cells and proceed with the experiment.
4.2.2. In Vivo Studies
For in vivo administration, this compound can be formulated in various vehicles. The choice of vehicle will depend on the route of administration and the desired pharmacokinetic profile.
Example Formulations:
-
20% SBE-β-CD in Saline: To prepare a 1 mL working solution, add 100 μL of a 31.7 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix thoroughly.
-
Corn Oil: To prepare a 1 mL working solution, add 100 μL of a 31.7 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.
-
PEG300/Tween-80/Saline: To prepare a 1 mL working solution, add 100 μL of a 30.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of saline to reach the final volume.
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell lines.
Caption: A typical workflow for in vitro experiments.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
T-3764518 experimental design for cell culture
Application Note: T-3764518
A Potent and Selective PI3K/Akt/mTOR Pathway Inhibitor for In Vitro Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel, ATP-competitive, small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound demonstrates high potency and selectivity, providing a valuable tool for investigating the role of this pathway in cancer biology and for preclinical evaluation of targeted therapies.
This document provides detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action: PI3K/Akt/mTOR Signaling
This compound exerts its biological effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-BP1. This compound effectively blocks this cascade at the level of PI3K, leading to reduced cell proliferation and survival in cancer cells with a constitutively active pathway.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Data Presentation: In Vitro Activity
The following tables summarize the inhibitory activity of this compound against key kinases and its anti-proliferative effect on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 1.2 |
| PI3Kβ | 8.5 |
| PI3Kδ | 0.9 |
| PI3Kγ | 15.7 |
| mTOR | 2.1 |
IC₅₀ values were determined using biochemical kinase assays.
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | PIK3CA Status | GI₅₀ (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | E545K Mutant | 25 |
| PC-3 | Prostate Cancer | PTEN Null | 48 |
| A549 | Lung Cancer | Wild Type | > 1000 |
| U87 MG | Glioblastoma | PTEN Null | 35 |
GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of continuous exposure using a CellTiter-Glo® assay.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CTG Assay)
This protocol describes the measurement of cell viability and proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (including a DMSO vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized values against the log concentration of this compound and fit a dose-response curve to calculate the GI₅₀ value.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol details the detection of changes in the phosphorylation status of key downstream proteins (p-Akt, p-S6K) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.
-
Scrape cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., Actin).
-
Experimental Workflow
The following diagram outlines the general workflow for in vitro testing of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Measuring Apoptosis After T-376451ax Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs within the cell. This increase in the SFA/MUFA ratio induces endoplasmic reticulum (ER) stress, which subsequently triggers the unfolded protein response (UPR) and ultimately leads to apoptotic cell death.[1][2] This has been demonstrated by the observation of increased cleaved poly (ADP-ribose) polymerase 1 (PARP1), a well-established marker of apoptosis, in cells treated with this compound.[1] Interestingly, autophagy may be activated as a cellular survival mechanism in response to this compound treatment, suggesting that a combination therapy approach may be beneficial.[3]
These application notes provide detailed protocols for the robust measurement of apoptosis in cancer cells following treatment with this compound. The described methods cover the detection of early and late-stage apoptosis, caspase activation, and the analysis of key apoptotic proteins.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.
Experimental Workflow for Measuring Apoptosis
Caption: Experimental workflow for assessing apoptosis post-T-3764518 treatment.
Data Presentation
Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 15.3 ± 2.2 | 4.6 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 35.8 ± 3.9 | 8.5 ± 1.8 |
| This compound | 10 | 30.4 ± 5.1 | 50.2 ± 4.5 | 19.4 ± 3.2 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 1 | 45,789 ± 3,456 | 3.0 |
| This compound | 5 | 120,567 ± 9,876 | 7.9 |
| This compound | 10 | 255,432 ± 15,678 | 16.8 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | 1.8 ± 0.4 |
| This compound | 1 | 12.5 ± 2.1 |
| This compound | 5 | 38.9 ± 4.3 |
| This compound | 10 | 65.2 ± 5.8 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 2.8 | 2.5 | 0.8 | 1.5 |
| This compound | 5 | 6.2 | 5.8 | 0.5 | 2.3 |
| This compound | 10 | 12.5 | 11.7 | 0.2 | 3.1 |
Experimental Protocols
General Guidelines for Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound treatment.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the compound and cell line.
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Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this will involve trypsinization. For suspension cells, collect them directly.
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
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Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are hallmarks of apoptosis.
Materials:
-
Treated and control cells
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Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or plate reader with luminescence capabilities
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the general guidelines.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
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Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Materials:
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Treated and control cells cultured on coverslips or in a 96-well plate
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Fluorescence microscope
Procedure (for cells on coverslips):
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
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Wash the cells twice with deionized water.
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Follow the manufacturer's instructions for the TdT reaction and subsequent detection steps (e.g., Click-iT® reaction).
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Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
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Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the analysis of changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved PARP.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term T-3764518 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical SCD1 inhibitor T-3764518, including its mechanism of action, and detailed protocols for long-term treatment studies in both in vitro and in vivo cancer models.
Introduction
This compound is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancers, SCD1 is overexpressed and plays a vital role in promoting cell proliferation and survival. By inhibiting SCD1, this compound disrupts lipid homeostasis, leading to an accumulation of SFAs within cancer cells. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis, making this compound a promising candidate for cancer therapy.
Mechanism of Action
This compound competitively inhibits the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant increase in the ratio of saturated to unsaturated fatty acids in cellular membranes and lipid pools. The altered lipid composition triggers the unfolded protein response (UPR) due to ER stress, which, when prolonged and severe, activates apoptotic signaling pathways. A key marker of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).
It is important to note that autophagy can serve as a pro-survival mechanism in cancer cells treated with this compound. Therefore, combination therapy with autophagy inhibitors may enhance the therapeutic efficacy of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |
| HCT-116 | Colorectal Carcinoma | Cell Growth Inhibition | 10 - 50 | Concentration-dependent inhibition observed. |
| MSTO-211H | Mesothelioma | Cell Growth Inhibition | 50 - 100 | |
| 786-O | Renal Cell Carcinoma | Cell Growth Inhibition | Not explicitly stated |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Treatment Duration | Outcome |
| HCT-116 | Colorectal Carcinoma | 0.3 mg/kg, b.i.d., p.o. | Not explicitly stated | Significant reduction in pharmacodynamic markers. |
| HCT-116 | Colorectal Carcinoma | 1 mg/kg, b.i.d., p.o. | Not explicitly stated | Slowed tumor growth. |
| MSTO-211H | Mesothelioma | Not explicitly stated | Not explicitly stated | Slowed tumor growth. |
| 786-O | Renal Cell Carcinoma | 1 mg/kg, b.i.d., p.o. | Not explicitly stated | Tumor growth suppression. |
Experimental Protocols
Long-Term In Vitro Cell Viability Assay
This protocol describes a long-term cell viability assay to assess the chronic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MSTO-211H)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-14 days).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired long-term duration (e.g., 7, 10, or 14 days). Replace the treatment medium every 2-3 days to maintain drug concentration and nutrient supply.
-
At the end of the treatment period, perform a cell viability assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-3 hours. Read the absorbance at 490 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Induction and Detection by Western Blot
This protocol details the induction of apoptosis by this compound and its detection through Western blotting for cleaved PARP1.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP1, anti-total PARP1, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with an effective concentration of this compound (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies against total PARP1 and a loading control to normalize the results.
Long-Term In Vivo Xenograft Study
This protocol outlines a long-term efficacy study of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) or vehicle control orally, twice daily (b.i.d.).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined "long-term" period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Visualizations
Troubleshooting & Optimization
Optimizing T-3764518 concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of T-3764518 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with an IC50 of 4.7 nM.[1] SCD1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, primarily stearoyl-CoA to oleoyl-CoA.[2] Many cancer cells exhibit elevated lipid biosynthesis and overexpress SCD1 to support rapid proliferation.[2]
By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids within the cell.[2] This increase in the saturated-to-unsaturated fatty acid ratio induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death), marked by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's stability and activity.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | This compound is soluble in DMSO. Prepare a high-concentration stock (e.g., 10 mM) to minimize the final solvent volume in your cell culture medium. |
| Storage | Store stock solutions in small, single-use aliquots. | Avoid repeated freeze-thaw cycles which can lead to compound degradation. |
| Temperature | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). | Ensures stability of the compound over time. |
| Light | Protect from light if the compound is known to be light-sensitive. | Prevents photodegradation. |
| Working Solution | Prepare fresh dilutions from the stock solution for each experiment. | Guarantees consistent compound concentration and activity. |
Q3: What is a good starting concentration range for my cell viability assay?
A broad dose-response curve is recommended to determine the optimal concentration range for your specific cell line. Given the reported IC50 of 4.7 nM, a 10-point serial dilution is a common and effective approach.
| Concentration Point | Suggested Concentration |
| 1 | 10 µM |
| 2 | 3.16 µM |
| 3 | 1 µM |
| 4 | 316 nM |
| 5 | 100 nM |
| 6 | 31.6 nM |
| 7 | 10 nM |
| 8 | 3.16 nM |
| 9 | 1 nM |
| 10 | 0 nM (Vehicle Control) |
This range spans several orders of magnitude around the known IC50, which should allow for the generation of a full sigmoidal dose-response curve.
Q4: My cells are not responding to this compound, even at high concentrations. What should I do?
If you observe no biological effect, several factors could be at play. A systematic troubleshooting approach is necessary.
Troubleshooting Guide: No Observed Effect
| Potential Issue | Action | Rationale |
| Compound Integrity | Confirm the identity and purity of your stock. Prepare a fresh stock solution from powder. | The compound may have degraded during storage or due to repeated freeze-thaw cycles. |
| Solubility | Visually inspect your stock and final dilutions for precipitation. | If the compound is not fully dissolved, its effective concentration will be lower than intended. |
| Assay Performance | Run a positive control (a compound known to induce cell death in your model) to ensure the assay is working correctly. | This verifies that your detection reagents and instrumentation are functioning as expected. |
| Cell Line Characteristics | Confirm that your chosen cell line expresses SCD1. Test the compound on a different, sensitive cell line as a control. | The cell line may be resistant to SCD1 inhibition or may not rely on this pathway for survival. |
| Incorrect Dosing | Double-check all calculations for dilutions. | Simple calculation errors can lead to false-negative results. |
Q5: I'm seeing significant variability in my IC50 values between experiments. Why?
Inconsistent IC50 values are a common challenge in cell-based assays. Key factors include:
-
Cell Density: The number of cells seeded can change the effective inhibitor-to-cell ratio, altering the IC50 value.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses to treatment. It is best to use cells within a consistent and limited passage range.
-
Incubation Time: The duration of compound exposure directly impacts the observed effect. Longer incubation times may lead to lower IC50 values.
-
Reagent Preparation: Inconsistencies in preparing media, supplements, or assay reagents can introduce variability.
-
"Edge Effect": Wells on the perimeter of a multi-well plate are prone to increased evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS/media.
Q6: What controls are essential when testing this compound?
Proper controls are fundamental for accurate interpretation of results.
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration. | Accounts for any potential effects of the solvent on cell viability. This is typically your 100% viability reference. |
| Untreated Control | Cells that are not exposed to this compound or the vehicle. | Provides a baseline for normal cell health and proliferation. |
| Positive Control | Cells treated with a compound known to inhibit cell viability (e.g., Staurosporine). | Confirms that the assay system can detect a cytotoxic response. |
| Blank/No-Cell Control | Wells containing only culture medium and the assay reagent. | Used to measure and subtract the background signal. |
Experimental Protocols
This section provides a detailed methodology for a luminescent ATP-based cell viability assay, a common and robust method for assessing metabolic activity.
Protocol: ATP-Based Cell Viability Assay
1. Cell Seeding: a. Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase. b. Dilute the cell suspension to the desired density (optimized for your cell line, e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of this compound in complete cell culture medium. b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) and a no-cell control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or controls to the appropriate wells. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. Assay Procedure (Luminescent ATP Detection): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions and ensure it is also at room temperature. c. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control wells from all other measurements. c. Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability. d. Plot the normalized viability (%) against the logarithm of the this compound concentration. e. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
References
Technical Support Center: T-3764518 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-3764518 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids within cancer cells. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and subsequently triggers apoptosis (programmed cell death), contributing to its anti-tumor effects.[1][2]
Q2: What are the reported in vivo models in which this compound has shown efficacy?
This compound has demonstrated anti-tumor activity in mouse xenograft models. Specifically, it has been shown to slow tumor growth in models using HCT-116 (colorectal cancer) and MSTO-211H (mesothelioma) cell lines.[1][2]
Q3: How should this compound be formulated for oral administration in mice?
The optimal formulation for in vivo administration can depend on the specific experimental requirements. However, a common method for preparing this compound for oral gavage in mice involves creating a suspension. It is crucial to ensure the compound is uniformly suspended before each administration. For detailed formulation protocols, it is recommended to consult the manufacturer's guidelines or relevant publications.
Q4: What are the expected downstream effects of this compound treatment in vivo?
The primary downstream effects of this compound administration in an in vivo tumor model are the induction of ER stress and apoptosis. Researchers can monitor these effects by analyzing tumor tissue for specific biomarkers. For ER stress, an increase in the expression of proteins like GRP78 (BiP) and CHOP can be observed. Apoptosis can be assessed by detecting an increase in cleaved PARP1, a key marker of programmed cell death.[1]
Q5: What are potential off-target effects or toxicities associated with SCD1 inhibitors?
While this compound has been developed for its specificity, inhibitors of the SCD1 enzyme have been associated with certain side effects in preclinical models. These can include dermatological issues such as dry skin, alopecia (hair loss), and eye dryness. It is important to monitor the general health and well-being of the animals throughout the study for any signs of these or other toxicities.
Troubleshooting Guides
Issue 1: Lack of Expected Anti-Tumor Efficacy
If you are not observing the expected reduction in tumor growth in your in vivo model, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Regimen | - Verify Dose Calculation: Double-check all calculations for the dose administered to each animal. - Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose for your specific tumor model. |
| Inadequate Drug Exposure | - Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the plasma and tumor concentrations of this compound in your animal model. This will confirm if the compound is being absorbed and reaching the target tissue at effective concentrations. Key parameters to assess include Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. - Review Formulation and Administration: Ensure the formulation is stable and homogenous. Improper formulation can lead to inconsistent dosing. Verify the accuracy and consistency of the oral gavage technique. |
| Model-Specific Resistance | - Confirm Target Expression: Verify the expression of SCD1 in your chosen xenograft model. Low or absent SCD1 expression could lead to a lack of efficacy. - Consider Alternative Models: If SCD1 expression is confirmed, the lack of response may be due to other resistance mechanisms within the tumor cells. |
Issue 2: Difficulties with Oral Gavage Administration
Oral gavage is a common technique for administering compounds to rodents, but it can present challenges.
| Problem | Possible Cause | Solution/Suggestion |
| Animal Distress or Injury | Improper technique | Ensure personnel are properly trained in animal handling and oral gavage. Use appropriate, ball-tipped gavage needles to minimize the risk of esophageal or tracheal injury. |
| Regurgitation of Compound | Administration volume is too large or given too quickly | Adhere to recommended volume limits for the size of the mouse. Administer the formulation slowly and steadily. |
| Inconsistent Dosing | Inaccurate measurement or non-homogenous suspension | Use calibrated equipment for dose preparation. Ensure the formulation is thoroughly mixed before each administration to maintain a uniform suspension. |
Issue 3: Ambiguous or Inconsistent Downstream Biomarker Results
If you are not observing the expected changes in ER stress or apoptosis markers, consider these points:
| Problem | Possible Cause | Troubleshooting Steps |
| Suboptimal Timing of Sample Collection | The peak effect of the drug on the biomarker has been missed. | Conduct a time-course experiment to determine the optimal time point for observing changes in ER stress and apoptosis markers after this compound administration. |
| Issues with Sample Preparation and Analysis | Poor sample quality or technical issues with the assay. | Ensure tumor tissue is harvested and processed quickly to preserve protein integrity. Follow validated protocols for western blotting, TUNEL assays, or caspase activity assays. Include appropriate positive and negative controls in all analyses. |
| Low Drug Exposure in the Tumor | The compound is not reaching the tumor at sufficient concentrations. | As mentioned in Issue 1, a pharmacokinetic analysis can help determine if drug exposure in the tumor tissue is adequate. |
Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers in Tumor Tissue
-
Tissue Lysis: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: TUNEL Assay for Apoptosis in Tumor Sections
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Detection and Counterstaining: Detect the incorporated labeled nucleotides using a fluorescent microscope. Counterstain with a nuclear stain like DAPI.
Protocol 3: Caspase-3 Activity Assay in Tumor Lysates
-
Lysate Preparation: Prepare tumor lysates as described in the western blot protocol, ensuring the lysis buffer is compatible with the caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit. Incubate a defined amount of protein lysate with the caspase-3 substrate (e.g., DEVD-pNA).
-
Measurement: Measure the absorbance or fluorescence according to the kit's instructions using a plate reader. The signal is proportional to the caspase-3 activity in the sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of efficacy.
References
T-3764518 off-target effects mitigation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor. The focus of this resource is to address potential off-target effects and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2] SCD is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2] Inhibition of SCD1 by this compound has been shown to suppress the growth of cancer cells by altering the composition of cellular lipids, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.[2]
Q2: Are there any known off-target effects of this compound?
A2: Current research suggests that the observed anticancer effects of this compound are primarily due to its on-target inhibition of SCD1. In one study, the cytotoxic and ER stress-inducing effects of this compound were reversed by the addition of oleic acid, the product of SCD1's enzymatic activity. This provides strong evidence that the observed phenotypes are on-target.[2] However, as with any small molecule inhibitor, the potential for off-target effects should not be disregarded, and rigorous experimental controls are recommended.
Q3: What are general strategies to mitigate potential off-target effects of small molecule inhibitors?
A3: Several strategies can be employed to identify and mitigate off-target effects. These include performing dose-response curves to ensure the observed effect correlates with the on-target IC50, using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated, and conducting rescue experiments. Additionally, screening the compound against a broad panel of kinases and other relevant protein families can help identify potential off-target liabilities.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent with known SCD1 inhibition effects.
-
Possible Cause: The phenotype may be a result of an off-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the potency of this compound for the observed phenotype and compare it to its known potency for SCD1 inhibition (IC50 = 4.7 nM). A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated SCD1 Inhibitor: Treat cells with a different, structurally distinct SCD1 inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Conduct a Rescue Experiment: Supplement the cell culture medium with oleic acid conjugated to bovine serum albumin (BSA). If the phenotype is reversed, it strongly supports an on-target mechanism related to SCD1 inhibition.
-
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for SCD1 inhibition.
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Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
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Troubleshooting Steps:
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Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition in your specific cell line. Use concentrations at or slightly above the IC50 for SCD1.
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Counter-Screening: Test the inhibitor in a cell line that does not express SCD1 (if available). If toxicity persists, it is likely due to off-target effects.
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Proteomics-Based Approaches: Utilize mass spectrometry to quantify changes in the proteome of cells treated with this compound. This can reveal unexpected changes in protein levels, indicating potential off-target effects.
-
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) |
| Stearoyl-CoA Desaturase (SCD) | 4.7 |
Data sourced from MedChemExpress.
Table 2: Experimental Log for Off-Target Effect Investigation
| Experimental Approach | This compound Concentration(s) | Observed Phenotype | Comparison with Control | Conclusion |
| Dose-Response Curve | ||||
| Secondary Inhibitor | ||||
| Oleic Acid Rescue | ||||
| Kinase Panel Screen |
Experimental Protocols
Protocol 1: Oleic Acid Rescue Experiment
This protocol is designed to determine if the observed effects of this compound are due to its on-target inhibition of SCD1.
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Preparation of Oleic Acid-BSA Complex:
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Prepare a stock solution of oleic acid in ethanol.
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Prepare a stock solution of fatty acid-free BSA in sterile, serum-free cell culture medium.
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Slowly add the oleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration.
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Cell Seeding:
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Seed cells in appropriate culture plates and allow them to adhere overnight.
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Treatment:
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Treat cells with this compound at the desired concentration.
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In parallel, treat a set of cells with this compound in the presence of the oleic acid-BSA complex.
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Include vehicle-only and oleic acid-BSA complex-only controls.
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Incubation:
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Incubate the cells for the desired experimental duration.
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-
Analysis:
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Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, ER stress markers) using appropriate assays.
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A reversal of the this compound-induced phenotype by the oleic acid-BSA complex indicates an on-target effect.
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Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
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Compound Submission:
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Submit this compound to a kinase profiling service provider.
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-
Assay Format:
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Typically, these services utilize in vitro kinase assays with purified recombinant kinases.
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The activity of each kinase is measured in the presence of a fixed concentration of this compound (e.g., 1 µM).
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-
Data Analysis:
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The results are usually reported as the percent inhibition of each kinase's activity.
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Significant inhibition of any kinase may indicate a potential off-target interaction.
-
-
Follow-up Studies:
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For any identified off-target kinases, determine the IC50 value of this compound to quantify its potency against that kinase.
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Conduct cell-based assays to determine if the off-target kinase inhibition is relevant in a cellular context.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
Preventing T-3764518 precipitation in media
Technical Support Center: T-3764518
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in experimental media. Adherence to these guidelines is crucial for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy. What should I do?
A cloudy stock solution indicates that this compound has likely precipitated out of its solvent. Do not proceed with this stock. It is recommended to prepare a fresh stock solution. To aid dissolution, gentle warming to 37°C and vortexing may be employed. If precipitation persists, consider using a higher grade of anhydrous solvent.
Q2: Precipitation occurs immediately after I add the this compound stock solution to my cell culture medium. How can this be prevented?
This is a common issue known as the "solvent shift effect," where a compound soluble in an organic solvent precipitates upon dilution into an aqueous medium.[1] To prevent this, several strategies can be employed: lower the final concentration of this compound, pre-warm the media to 37°C, add the stock solution dropwise while gently stirring, and ensure the final dimethyl sulfoxide (DMSO) concentration remains below 0.5%.[1][2]
Q3: I observed a precipitate in my culture vessel hours or even days after adding this compound. What could be the cause?
Delayed precipitation can be caused by several factors, including compound instability in the culture medium over time, interaction with media components such as serum proteins, or changes in pH. It is advisable to conduct a time-course solubility study to determine the stability of this compound in your specific media and under your experimental conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound. This will increase the volume of stock added to the media but will keep the final DMSO concentration low.[1] |
| Final DMSO Concentration | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[1] |
| Rapid Dilution | Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to avoid localized high concentrations that can trigger precipitation. |
| Media Temperature | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution, as some compounds are less soluble at lower temperatures. |
Issue 2: Delayed Precipitation in Culture
| Potential Cause | Recommended Solution |
| Compound Instability | Assess the stability of this compound in your culture medium over the intended duration of your experiment. |
| Media Component Interaction | Evaluate the solubility of this compound in serum-free versus serum-containing media to determine if serum proteins contribute to precipitation. |
| pH Shift | Monitor the pH of your culture medium over time, as changes in pH can affect the solubility of pH-sensitive compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes until the compound is completely dissolved.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
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Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing and warming.
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Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
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Pre-warm the cell culture medium to 37°C in a water bath.
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Gently swirl the pre-warmed medium.
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While swirling, add the required volume of the this compound stock solution dropwise into the medium.
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Continue to gently mix the medium for another 30 seconds to ensure homogeneous distribution.
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Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended dilution protocol for this compound.
References
T-3764518 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using T-3764518, a potent stearoyl-CoA desaturase (SCD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel and potent small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This increase in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound against SCD is 4.7 nM.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for consistent experimental results.
Stock Solution Preparation: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).
Storage Recommendations:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
Important Considerations:
-
Ensure the compound is stored in a sealed container, protected from moisture and light.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated antitumor activity in both in vitro and in vivo models. Notably, it has been shown to inhibit the growth of colorectal cancer HCT-116 cells and mesothelioma MSTO-211H cells.
Troubleshooting Inconsistent In Vitro Results
Inconsistent results in cell-based assays can arise from various factors. This guide provides a structured approach to troubleshooting common issues encountered when working with this compound.
Problem 1: Higher than expected IC50 value or lack of cellular response.
This is one of the most common issues and can be multifactorial.
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Protect stock solutions from light. |
| Cell Line Characteristics | Verify the identity of your cell line using short tandem repeat (STR) profiling. Different cell lines can exhibit varying sensitivity to SCD1 inhibition. Ensure your chosen cell line has a documented reliance on de novo lipogenesis. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Assay-Specific Issues | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. The duration of treatment with this compound may need to be optimized for your specific cell line and assay endpoint. |
| Serum Lot Variability | Fetal Bovine Serum (FBS) contains lipids that can influence the cellular response to SCD1 inhibition. Test new lots of FBS for their effect on your assay and consider using a single, qualified lot for a series of experiments. |
Problem 2: High variability between replicate wells.
High variability can obscure real biological effects.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS or media. |
| Cell Clumping | If cells are clumping, gently triturate the cell suspension before counting and seeding. |
Problem 3: Results are not reproducible between experiments.
Lack of reproducibility is a significant challenge in research.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Starting Cell Number | Use a consistent cell seeding density and ensure cells are at the same confluency at the start of each experiment. |
| Variations in Incubation Time | Use a precise timer for all incubation steps, including compound treatment. |
| Reagent Instability | Prepare fresh media and reagents for each experiment. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments. |
Experimental Protocols
Cell Viability Assay (Example using HCT-116 cells)
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Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium from your stock solution.
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Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay or a commercial ATP-based assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
How to improve T-3764518 oral bioavailability
Introduction
This technical support center provides guidance for researchers and drug development professionals working with T-3764518, a potent and orally available stearoyl-CoA desaturase 1 (SCD1) inhibitor. Published literature indicates that this compound has a favorable pharmacokinetic profile, suggesting that its oral bioavailability is not a primary concern.[1] However, should you encounter unexpected challenges in achieving desired plasma concentrations or in vivo efficacy during your experiments, this guide offers a structured approach to troubleshooting potential issues related to its oral bioavailability. The following information is based on general principles of oral drug absorption and may not reflect specific challenges associated with this compound for which public data is unavailable.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: While this compound is described as an "orally available" small molecule with an "excellent PK profile," specific quantitative data on its absolute oral bioavailability (F%) in preclinical species or humans has not been disclosed in the primary scientific literature.[1][2]
Q2: What are the key factors that can influence the oral bioavailability of a compound like this compound?
A2: The oral bioavailability of any compound is primarily determined by its solubility in the gastrointestinal fluids, its permeability across the intestinal epithelium, and the extent of its first-pass metabolism in the gut wall and liver.
Q3: Are there any known formulation strategies specifically for this compound?
A3: There is no publicly available information detailing specific formulation strategies for this compound. For preclinical in vivo studies, it is often formulated in a mixture of solvents such as polyethylene glycol (PEG), Tween 80, and water, but the optimal formulation for clinical use is not known.
Troubleshooting Guide
If you are observing lower than expected in vivo efficacy or plasma exposure with this compound, consider the following potential issues and investigation strategies.
Issue 1: Lower than expected in vivo efficacy despite administration of the predicted therapeutic dose.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Poor Solubility | The compound may not be fully dissolving in the gastrointestinal tract, leading to low absorption. |
| Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. | |
| Low Permeability | The compound may not be efficiently transported across the intestinal wall. |
| Action: Perform an in vitro permeability assay using a Caco-2 cell monolayer to assess the compound's ability to cross a model of the intestinal epithelium. | |
| High First-Pass Metabolism | The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation. |
| Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate at which this compound is metabolized. |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Formulation Inhomogeneity | The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing. |
| Action: Ensure the formulation is a homogenous solution or a fine, uniform suspension before each administration. Sonication or vortexing may be required. | |
| Food Effects | The presence or absence of food in the stomach can significantly alter the absorption of some drugs. |
| Action: Standardize the fasting state of the animals before dosing. If food effects are suspected, conduct a pilot pharmacokinetic study in fed and fasted animals. |
Experimental Protocols
Below are generalized protocols for key experiments to investigate the oral bioavailability of a compound like this compound.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in buffers of varying pH.
Methodology:
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Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
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Add an excess amount of this compound to a known volume of each buffer.
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Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Filter the samples to remove undissolved solid.
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Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of this compound.
Methodology:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated monolayer.
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Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Add this compound (typically at a concentration of 1-10 µM) to the apical (AP) side of the monolayer.
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At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
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To assess efflux, add the compound to the BL side and sample from the AP side.
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Analyze the concentration of this compound in the samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
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Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat, mouse) and a NADPH-regenerating system in a suitable buffer.
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Pre-warm the mixture to 37°C.
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Initiate the reaction by adding this compound (typically at a final concentration of 1 µM).
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Centrifuge the samples to precipitate the protein.
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Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.
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Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation
The following table summarizes the key parameters influencing oral bioavailability and the experimental approaches to their assessment.
| Parameter | Description | Key Experimental Assays | Interpretation of Results |
| Solubility | The ability of the drug to dissolve in the gastrointestinal fluids. | Aqueous solubility at different pH values. | Low solubility can lead to poor absorption. Formulation strategies may be needed. |
| Permeability | The ability of the drug to pass through the intestinal membrane. | Caco-2 or PAMPA permeability assays. | Low permeability suggests the drug may not be efficiently absorbed. Prodrug strategies or permeation enhancers could be considered. |
| Metabolism | The breakdown of the drug by enzymes, primarily in the liver and gut wall. | Liver microsome or hepatocyte stability assays. | High metabolic clearance can significantly reduce the amount of drug reaching systemic circulation. |
Visualizations
Workflow for Investigating Suboptimal Oral Bioavailability
Caption: Workflow for troubleshooting suboptimal oral bioavailability.
SCD1 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the SCD1 pathway by this compound.
References
- 1. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
T-3764518 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental SCD1 inhibitor, T-3764518.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile is the primary mechanism of action.[2][3]
Q2: What are the expected downstream cellular effects of this compound treatment in cancer cells?
A2: The primary downstream effect of this compound-mediated SCD1 inhibition is the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of saturated fatty acids can lead to lipotoxicity, disrupting ER homeostasis. This, in turn, activates the Unfolded Protein Response (UPR). Prolonged ER stress and UPR activation can ultimately lead to apoptosis (programmed cell death), which is a desired outcome in cancer therapy.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated growth inhibitory effects in various cancer cell lines. Notably, it has been shown to be effective in colorectal cancer (e.g., HCT-116) and mesothelioma (e.g., MSTO-211H) cells.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required. It is crucial to store the compound appropriately to maintain its stability and efficacy.
Experimental Protocols & Data
In Vitro Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
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Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure cell proliferation according to the manufacturer's instructions.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.
| Parameter | HCT-116 Cells | MSTO-211H Cells |
| IC50 | ~5 nM | ~10 nM |
Note: IC50 values can vary depending on the cell line, passage number, and specific assay conditions.
Western Blot for ER Stress Markers
Objective: To assess the induction of ER stress in cancer cells following this compound treatment.
Methodology:
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Cell Treatment: Treat cancer cells with this compound at a concentration of approximately 10-fold the IC50 for 24-48 hours.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key ER stress markers (e.g., BiP/GRP78, CHOP, and cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
| ER Stress Marker | Expected Change with this compound |
| BiP/GRP78 | Increased expression |
| CHOP | Increased expression |
| Cleaved PARP | Increased levels (indicative of apoptosis) |
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
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Possible Cause: Inconsistent cell seeding, evaporation of media from the outer wells of the plate, or degradation of the compound.
-
Troubleshooting Steps:
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Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
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Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.
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Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
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Issue 2: No significant induction of ER stress markers observed by Western blot.
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Possible Cause: Suboptimal concentration or duration of this compound treatment, or issues with the Western blot protocol.
-
Troubleshooting Steps:
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Perform a time-course and dose-response experiment to determine the optimal conditions for inducing ER stress in your specific cell line.
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Ensure the quality of your primary antibodies and optimize antibody concentrations and incubation times.
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Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin treatment).
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Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Possible Cause: this compound has poor aqueous solubility.
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Troubleshooting Steps:
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Use a formulation vehicle suitable for in vivo administration. A common formulation is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Ensure the compound is thoroughly suspended before each administration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to apoptosis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro cell-based assays.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
Addressing T-3764518-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3764518. The information is designed to help address potential issues related to cytotoxicity, particularly in normal cells, during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD), with a reported IC50 of 4.7 nM for the enzyme.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.[2] This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death).[2]
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
A2: Current research on SCD1 inhibitors suggests a selective cytotoxic effect on cancer cells over normal cells.[3] Cancer cells often exhibit elevated lipid biosynthesis and a higher dependence on SCD1 activity for proliferation, making them more susceptible to SCD1 inhibition. Studies with other SCD1 inhibitors have shown minimal impact on the viability and proliferation of normal human fibroblasts and other non-cancerous cell lines. While specific comprehensive data on this compound cytotoxicity in a wide range of normal cell lines is limited, the on-target mechanism suggests a favorable therapeutic window. However, it is always recommended to empirically determine the cytotoxic effects on the specific normal cell lines used in your experiments.
Q3: What are the visible signs of this compound-induced cytotoxicity in cell culture?
A3: Researchers may observe several morphological and cellular changes indicative of cytotoxicity, including:
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A decrease in cell proliferation and density.
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Changes in cell morphology, such as rounding up, detachment from the culture surface, and membrane blebbing.
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An increase in the number of floating, dead cells in the culture medium.
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Induction of apoptosis markers, such as cleaved PARP1.
Q4: How can I confirm that the observed cytotoxicity is due to the on-target effect of this compound?
A4: To confirm that the cytotoxic effects are a direct result of SCD1 inhibition, a rescue experiment can be performed. Supplementing the cell culture medium with oleic acid, the primary product of the SCD1 enzyme, has been shown to prevent cell growth inhibition and ER stress responses induced by this compound. If the addition of oleic acid reverses the cytotoxic phenotype, it strongly indicates an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal (non-cancerous) control cells. | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration with a sufficient therapeutic window between cancer and normal cells. Lower the concentration of this compound to a range where it is effective against cancer cells but minimally toxic to normal cells. |
| Normal cells are unusually sensitive to lipid metabolism disruption. | Supplement the culture medium with a low concentration of oleic acid to partially rescue the cells from the effects of SCD1 inhibition. This can help maintain the health of normal cells while still observing the anti-cancer effects. | |
| Contamination of cell culture. | Check for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to cytotoxic agents. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates. Cell density can influence the response to cytotoxic agents. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of pipetting and dilutions. | |
| Assay timing. | Optimize the incubation time for the cytotoxicity assay. The effects of this compound may be time-dependent. | |
| No significant cytotoxicity observed in cancer cells. | Cancer cell line is resistant to SCD1 inhibition. | Screen a panel of different cancer cell lines to identify those that are sensitive to this compound. Some cancer cells may have compensatory mechanisms that make them less reliant on de novo lipogenesis. |
| Sub-optimal drug concentration. | Increase the concentration of this compound. Perform a dose-response curve to determine the IC50 value for the specific cancer cell line. | |
| Inactivated compound. | Ensure proper storage of the this compound stock solution as recommended by the manufacturer to maintain its activity. |
Quantitative Data Summary
| Cell Type | Cell Line Examples | Expected Sensitivity to this compound | Notes |
| Cancer Cells | HCT-116 (Colon Carcinoma) | High | This compound has been shown to inhibit the growth of HCT-116 cells. |
| MSTO-211H (Mesothelioma) | High | This compound has demonstrated anti-tumor activity in a MSTO-211H xenograft model. | |
| Various Carcinomas | Generally High | Cancer cells with elevated lipogenesis are predicted to be more sensitive. | |
| Normal (Non-Cancerous) Cells | Normal Human Fibroblasts | Low | Studies on other SCD1 inhibitors show minimal effects on the proliferation of normal fibroblasts. |
| Primary Human Cells | Low | Non-proliferating or slowly proliferating normal cells are expected to be less dependent on de novo fatty acid synthesis. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
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Cells of interest (cancer and normal)
-
This compound
-
96-well culture plates
-
Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
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After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well culture plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, spontaneous LDH release control, and maximum LDH release control).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cells of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
References
T-3764518 assay artifacts and how to avoid them
Welcome to the technical support center for T-3764518, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals design and interpret experiments with this compound.
I. General Information & Compound Handling
This section covers the fundamental properties and handling procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] By inhibiting SCD1, this compound disrupts this process, leading to an increase in the ratio of SFAs to MUFAs within cellular lipids, such as in phosphatidylcholines and diacylglycerols.[1] This alteration in lipid composition induces endoplasmic reticulum (ER) stress, which, if unresolved, triggers apoptosis (programmed cell death), often indicated by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]
Q2: How should I store and handle the this compound compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for stock solutions. Always protect the compound from moisture and light.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| (Data based on general recommendations for similar compounds) |
Q3: How do I prepare a working solution of this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock solution is then further diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulation protocols using vehicles like corn oil or a mix of PEG300, Tween-80, and saline may be required.
II. Troubleshooting Cellular Assays
This section addresses common issues encountered when assessing the effects of this compound on cell viability, proliferation, and apoptosis.
Frequently Asked Questions (FAQs)
Q4: My cell viability results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
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Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation. Visually inspect your wells for any precipitate. If observed, consider preparing fresh dilutions or using a solubilizing agent appropriate for your cell line.
-
Cell Density: The initial seeding density can significantly impact the apparent potency of the compound. Ensure you use a consistent and optimized cell number for each experiment.
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Metabolic Assay Interference: this compound induces lipotoxicity. High levels of saturated fatty acids can interfere with metabolic assays like the MTT assay, which relies on cellular reductase activity. Consider using a non-metabolic viability assay, such as a dye exclusion method (e.g., Trypan Blue) or a fluorescence-based assay that measures membrane integrity (e.g., Calcein-AM).
-
BSA Concentration: If you are co-incubating with fatty acids, the molar ratio of fatty acid to bovine serum albumin (BSA) can drastically impact lipotoxicity and may interfere with certain viability assays.
Q5: I am not observing the expected increase in apoptosis markers (e.g., cleaved PARP) after this compound treatment. Why?
A5: A lack of apoptotic signal could be due to:
-
Timepoint: The peak of apoptosis may occur at a different timepoint than you are testing. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for your cell line.
-
Compound Concentration: The concentration of this compound may be too low to induce a strong apoptotic response. Perform a dose-response experiment to determine the optimal concentration.
-
Antibody Quality: If using Western blotting, the antibody against your apoptotic marker (e.g., cleaved PARP) may not be performing optimally. Ensure you are using a validated antibody and include a positive control, such as cells treated with a known apoptosis inducer like staurosporine or etoposide.
Q6: How can I confirm that the observed cellular effects are due to SCD1 inhibition and not off-target effects?
A6: This is a critical control for any inhibitor study. A "rescue" experiment is the gold standard for demonstrating on-target activity. Since this compound inhibits the production of MUFAs, you can try to rescue the cells from its effects by providing the product of the SCD1 enzyme, oleic acid. Co-incubating the cells with this compound and oleic acid (conjugated to BSA) should prevent the cell growth inhibition and ER stress responses if the effects are on-target.
Diagrams: Pathways and Workflows
III. Troubleshooting Mechanistic Assays
This section focuses on assays used to confirm the mechanism of action of this compound, including SCD1 activity, lipidomics, and ER stress analysis.
Frequently Asked Questions (FAQs)
Q7: How do I directly measure the inhibition of SCD1 activity in my cells?
A7: A common method involves using a labeled fatty acid substrate. Cells are treated with this compound, followed by incubation with a deuterium-labeled or radiolabeled saturated fatty acid (e.g., D-stearic acid or ¹⁴C-stearic acid). After incubation, total cellular lipids are extracted, and the conversion of the labeled saturated fatty acid to its corresponding monounsaturated fatty acid is quantified using liquid chromatography-mass spectrometry (LC-MS) or scintillation counting. A decrease in the product-to-substrate ratio in treated cells compared to vehicle control indicates SCD1 inhibition.
Q8: I am performing lipidomics analysis, but the data is very complex. What are some common pitfalls?
A8: Lipidomics data can be challenging to interpret due to the vast number of lipid species and their structural similarities. Key challenges include:
-
Sample Preparation: High-quality sample preparation is critical. Use appropriate extraction methods (e.g., liquid-liquid extraction) and flash-freeze samples, storing them at -80°C to prevent lipid degradation.
-
Data Preprocessing: Raw data requires significant preprocessing to remove background noise, align peaks, and handle missing values. Using specialized software is essential.
-
Biological Interpretation: Changes in lipid profiles can be extensive. Contextualize your findings by mapping differentially regulated lipids to known biological pathways to understand their functional impact on processes like membrane fluidity or signal transduction.
Q9: I'm trying to detect ER stress by Western blot, but my signal for key markers like BiP/GRP78 is weak or absent.
A9: Weak or no signal for ER stress markers can be frustrating. Consider the following:
-
Use a Positive Control: Always include a positive control to ensure your assay and antibodies are working. Treat a separate batch of cells with a known ER stress inducer like tunicamycin or thapsigargin.
-
Check Total Protein Levels: When probing for phosphorylated proteins (e.g., phospho-IRE1α), always probe a parallel blot for the total protein to confirm that the protein is expressed and that your treatment is not causing its degradation.
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Antibody Validation: Ensure you are using an antibody that is well-validated for the application (e.g., Western blot) and the species you are working with.
Diagram: Troubleshooting Logic
IV. Experimental Protocols
Protocol 1: Cellular SCD1 Activity Assay using LC-MS
This protocol is adapted from methods designed to measure the conversion of a stable-isotope labeled substrate.
-
Cell Seeding: Plate cells (e.g., HepG2) in 24-well plates and grow to confluence.
-
Inhibitor Treatment: Aspirate media and add fresh media containing this compound at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4-24 hours).
-
Substrate Incubation: Add deuterium-labeled stearic acid (d35-C18:0) to each well to a final concentration of 50-100 µM. Incubate for 4-6 hours.
-
Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 500 µL of a 2:1 chloroform:methanol solvent mixture to each well.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amounts of d35-stearic acid (substrate) and d35-oleic acid (product).
-
Data Analysis: Calculate the SCD1 activity index as the ratio of product to substrate (d35-oleic acid / d35-stearic acid). Compare the index in treated samples to the vehicle control to determine the percent inhibition.
Protocol 2: Western Blot for ER Stress and Apoptosis Markers
This protocol provides a general workflow for detecting BiP/GRP78 and cleaved PARP.
-
Sample Preparation:
-
Treat cells with this compound as desired. Include a vehicle control and a positive control for ER stress (e.g., 1 µg/mL tunicamycin for 16 hours) and apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an 8-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-BiP/GRP78, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. The anti-PARP antibody should detect both the full-length (116 kDa) and the large cleaved fragment (89 kDa).
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). Look for an increase in BiP/GRP78 expression and the appearance of the 89 kDa cleaved PARP fragment in treated samples.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: T-3764518 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-3764518 in dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 4.7 nM. However, this value can vary depending on the cell line, assay conditions, and experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of sensitive cancer cells with this compound is expected to inhibit cell growth and induce apoptosis.[1] This is often preceded by the induction of ER stress markers. Comprehensive lipidomic analysis may also reveal an increased ratio of saturated to unsaturated fatty acids.[1]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider plating cells in the central wells of the microplate to avoid "edge effects." Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell settling.
-
-
Possible Cause: Compound precipitation.
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Solution: Visually inspect the media containing the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if compatible with your cells.
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between each concentration to avoid carryover.
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Issue 2: No Observable Dose-Response Effect
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Possible Cause: The chosen cell line is resistant to SCD1 inhibition.
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Solution: Verify the expression of SCD1 in your cell line. Cell lines with low SCD1 expression may be less sensitive to this compound. Consider using a positive control cell line known to be sensitive to SCD1 inhibition, such as HCT-116.[1]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of this compound on cell viability are time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to allow for the induction of apoptosis.
-
-
Possible Cause: Suboptimal assay conditions.
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Solution: Ensure that the cell viability assay being used is sensitive enough to detect the expected changes. For example, if apoptosis is the expected outcome, an assay that measures caspase activity or Annexin V staining may be more appropriate than a metabolic assay at early time points.
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Issue 3: Inconsistent IC50 Values Across Experiments
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Possible Cause: Variation in cell passage number.
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Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
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Possible Cause: Fluctuation in incubator conditions.
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Solution: Ensure the incubator is maintaining a stable temperature, humidity, and CO2 concentration. Minor fluctuations can impact cell growth and drug response.
-
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Possible Cause: Reagent variability.
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Solution: Use the same lot of reagents (e.g., media, serum, this compound) for a set of experiments to minimize variability.
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Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | SCD1 | 4.7 | Not Specified |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cancer Cell Line
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Cell Seeding:
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Culture the selected cancer cell line (e.g., HCT-116) in the recommended growth medium.
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Harvest cells during the exponential growth phase.
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Perform a cell count and assess viability using a method such as trypan blue exclusion.
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Seed the cells into a 96-well plate at a predetermined optimal density.
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Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay (e.g., using a resazurin-based reagent):
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
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Subtract the background reading (from wells with medium and reagent only).
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Normalize the data to the vehicle control (set as 100% viability).
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Plot the normalized viability data against the log of the this compound concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.
Caption: Workflow for this compound dose-response curve optimization.
References
Overcoming solubility issues with T-3764518
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3764518. The information is designed to address common challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent inhibitor of Stearoyl-CoA Desaturase (SCD), with an IC50 of 4.7 nM.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3][4][5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death), making this compound a subject of interest in cancer research.
Q2: What are the known solubility characteristics of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. Its solubility in dimethyl sulfoxide (DMSO) is reported to be 95 mg/mL (200.69 mM). For in vivo and some in vitro experiments, co-solvents and formulation strategies are often necessary to achieve the desired concentration.
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides structured protocols and strategies to address common solubility challenges encountered when working with this compound.
Issue 1: this compound precipitates out of solution in aqueous media.
Cause: this compound is poorly soluble in aqueous buffers. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.
Solution: Employing a multi-step dilution process or using formulation excipients can help maintain solubility. Below are several established protocols.
Experimental Protocols for Solubilizing this compound:
These protocols are designed to enhance the solubility of this compound for in vitro and in vivo studies.
Protocol 1: Co-Solvent System (PEG300 and Tween-80)
This method is suitable for preparing a stock solution for in vivo administration.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a clear solution of ≥ 3 mg/mL.
Protocol 2: Cyclodextrin Formulation
This protocol uses a cyclodextrin to encapsulate the hydrophobic compound, increasing its aqueous solubility.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 31.7 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. This method yields a solution of ≥ 3.17 mg/mL.
Protocol 3: Lipid-Based Formulation
For certain applications, a lipid-based vehicle can be used.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 31.7 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the compound is fully dissolved. This will result in a clear solution of ≥ 3.17 mg/mL.
Quantitative Data Summary
| Solvent/Formulation | Achievable Concentration | Reference |
| DMSO | 95 mg/mL (200.69 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.17 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 3.17 mg/mL |
Issue 2: Difficulty dissolving the lyophilized powder.
Cause: The solid form of this compound may require assistance to fully dissolve, even in DMSO.
Solution: Gentle heating and sonication can aid in the dissolution process.
Experimental Protocol:
-
Add the appropriate volume of DMSO to the vial containing the lyophilized this compound powder.
-
Gently heat the vial to 37°C.
-
Place the vial in an ultrasonic bath for a short period until the solid is completely dissolved.
Visualizing the Mechanism of Action
Signaling Pathway of this compound Action
The following diagram illustrates the molecular pathway through which this compound exerts its effects.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Solubility Testing
This diagram outlines a logical workflow for determining the optimal solubilization strategy for this compound in your specific experimental setup.
Caption: Workflow for solubilizing this compound.
References
Interpreting unexpected results with T-3764518
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This alteration in the cellular lipid profile, specifically an increased ratio of SFAs to MUFAs, can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the IC50 of this compound?
A2: this compound has been shown to have a potent inhibitory effect on SCD, with a reported IC50 of 4.7 nM.
Q3: How can I be sure the observed cellular effects are due to SCD1 inhibition and not off-target effects?
A3: A common method to verify the on-target activity of this compound is to perform a "rescue" experiment. Supplementing the cell culture medium with oleic acid, the product of the SCD1-catalyzed reaction, should prevent the cytotoxic effects of this compound if they are indeed caused by SCD1 inhibition. The prevention of cell growth inhibition and ER stress responses by the addition of oleic acid indicates that the observed outcomes are not attributable to off-target effects.[1]
Q4: Are there known resistance mechanisms to this compound or other SCD1 inhibitors?
A4: While this compound is a potent inhibitor, some tumor cells may exhibit resistance to SCD1 inhibition. This can occur through the upregulation of alternative fatty acid desaturation pathways. For instance, some cancer cells might upregulate fatty acid desaturase 2 (FADS2) to produce sapienate, compensating for the lack of oleate production and thus circumventing the effects of SCD1 inhibition.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| No significant decrease in cell viability after this compound treatment. | 1. Cell line insensitivity: The cancer cell line may not be dependent on de novo lipogenesis or may have intrinsic resistance mechanisms. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Drug degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Screen a panel of cell lines to identify those sensitive to SCD1 inhibition. Consider cell lines known to have high lipogenic activity. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding: Variations in cell number can lead to inconsistent results. 2. Incomplete drug solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in the culture medium. | 1. Ensure accurate and consistent cell counting and seeding for all experimental wells. 2. Prepare a stock solution in DMSO and ensure it is fully dissolved before further dilution in culture medium. |
| Unexpected toxicity in animal models (e.g., alopecia, eye dryness). | On-target SCD1 inhibition in non-cancerous tissues: SCD1 is also expressed in normal tissues, such as the skin and glands. Inhibition of SCD1 in these tissues can lead to side effects. | These may be unavoidable on-target effects of systemic SCD1 inhibition. Consider tissue-specific delivery methods or lower dosages if the therapeutic window is narrow. |
| Results are inconsistent with published data. | Differences in experimental conditions: Cell culture medium, serum concentration, and cell density can all influence cellular metabolism and the response to SCD1 inhibition. | Carefully review and align your experimental protocol with published studies. Pay close attention to media composition, serum source and concentration, and cell passage number. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells.
Western Blot for ER Stress Markers
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, cleaved PARP) overnight at 4°C.
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified signaling pathway of SCD1 and the inhibitory action of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
References
Validation & Comparative
A Comparative Analysis of T-3764518 and Other Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical enzyme in cellular lipid metabolism and a promising therapeutic target for a range of diseases, including metabolic disorders and various cancers. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This guide provides an objective comparison of the novel SCD1 inhibitor, T-3764518, with other notable SCD1 inhibitors, supported by available experimental data.
Introduction to SCD1 Inhibition
SCD1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, signaling molecules, and stored triglycerides.[1] Cancer cells, in particular, often exhibit upregulated lipogenesis and a dependency on SCD1 activity for proliferation and survival.[2] Inhibition of SCD1 leads to an accumulation of SFAs, which can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger apoptosis, making it an attractive strategy for anticancer therapy.[1][2]
Comparative Analysis of SCD1 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other SCD1 inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for direct comparison.
| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference(s) |
| This compound | Human | 4.7 | SCD binding assay | [3] |
| MF-438 | Rat | 2.3 | rSCD1 enzymatic assay | |
| A939572 | Human | 37 | hSCD1 | |
| Mouse | <4 | mSCD1 | ||
| CAY10566 | Human | 26 | Enzymatic assay | |
| Mouse | 4.5 | Enzymatic assay | ||
| MK-8245 | Human | 1 | hSCD1 | |
| Mouse | 3 | mSCD1 | ||
| Rat | 3 | rSCD1 |
In Vivo Efficacy of SCD1 Inhibitors
The antitumor activity of several SCD1 inhibitors has been evaluated in preclinical xenograft models. The table below provides a summary of these findings.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | HCT-116 (colorectal) and MSTO-211H (mesothelioma) xenografts | Not specified | Slowed tumor growth. | |
| A939572 | A498 (renal cell carcinoma) xenografts | Not specified | In combination with temsirolimus, synergistically inhibited tumor growth. | |
| Gastric cancer xenografts | Twice a week (i.p.) | Reduced tumor volume and weight. | ||
| CAY10566 | Akt-driven and Ras-driven tumor xenografts | 2.5 mg/kg orally twice daily | Greater reduction in tumor volume in Akt-driven tumors. | |
| BZ36 | LNCaP and C4-2 (prostate) xenografts | 80 mg/kg daily (i.p.) | Inhibited tumor growth and, in some cases, caused tumor remission. |
Aramchol, another agent affecting SCD1, has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH). It is reported to act by down-regulating SCD1 expression rather than direct enzymatic inhibition. Phase 2b and open-label Phase 3 studies have shown that Aramchol can lead to improvements in liver fibrosis in NASH patients.
Signaling Pathway of SCD1 Inhibition
Inhibition of SCD1 disrupts the balance between saturated and monounsaturated fatty acids, leading to a cascade of cellular events culminating in apoptosis, particularly in cancer cells. The diagram below illustrates this pathway.
Caption: SCD1 Inhibition Pathway.
Experimental Protocols
SCD1 Enzyme Inhibition Assay (Microsomal Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds on SCD1 in a cell-free system.
Objective: To determine the IC50 value of a test compound against SCD1.
Materials:
-
Liver microsomes from a relevant species (e.g., human, rat, mouse) expressing SCD1.
-
[14C]-Stearoyl-CoA (substrate).
-
NADH.
-
Bovine Serum Albumin (BSA).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., methanolic KOH).
-
Solvents for lipid extraction (e.g., hexane).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADH, and BSA in the reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Saponify the lipids by heating.
-
Extract the fatty acids using a nonpolar solvent like hexane.
-
Separate the [14C]-oleate product from the [14C]-stearate substrate (e.g., by thin-layer chromatography or HPLC).
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.
Cell-Based SCD1 Activity Assay (Lipidomics Approach)
This protocol outlines a method to measure the effect of an SCD1 inhibitor on the fatty acid composition of cultured cells.
Objective: To assess the functional inhibition of SCD1 in a cellular context by analyzing changes in the ratio of MUFAs to SFAs.
Materials:
-
Cancer cell line known to express SCD1 (e.g., HCT-116).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Internal standards for mass spectrometry.
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and wash with PBS.
-
Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs by GC-MS or the intact lipids by LC-MS to identify and quantify the different fatty acid species.
-
Calculate the desaturation index, typically the ratio of a specific MUFA to its corresponding SFA (e.g., oleic acid (18:1) / stearic acid (18:0)).
-
Determine the concentration-dependent effect of the inhibitor on the desaturation index to evaluate its cellular potency.
Conclusion
This compound is a potent inhibitor of human SCD1 with demonstrated in vivo antitumor activity. When compared to other SCD1 inhibitors, it exhibits comparable nanomolar potency. However, the lack of direct comparative studies makes it challenging to definitively rank these compounds in terms of efficacy and safety. The choice of an SCD1 inhibitor for research or therapeutic development will depend on the specific context, including the target disease, desired tissue distribution, and overall pharmacological profile. The experimental protocols provided herein offer a starting point for the evaluation and comparison of these and other novel SCD1 inhibitors.
References
A Comparative Analysis of SCD1 Inhibitors: T-3764518 and A939572 in Oncology Research
In the landscape of cancer therapeutics, the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential for membrane biosynthesis and signaling pathways in rapidly proliferating cancer cells.[1][2] This guide provides a comparative overview of two prominent small molecule SCD1 inhibitors, T-3764518 and A939572, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway to Apoptosis
Both this compound and A939572 exert their anticancer effects by inhibiting the enzymatic activity of SCD1.[1][3] This inhibition leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids within the cell.[1] The resulting shift in the cellular lipid profile triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). Prolonged ER stress ultimately culminates in apoptosis, or programmed cell death, selectively targeting cancer cells that are highly dependent on de novo lipogenesis.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518 vs. CAY10566: A Comparative Guide for Cancer Researchers
In the landscape of novel cancer therapeutics, the inhibition of stearoyl-CoA desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential for membrane biosynthesis, cell signaling, and tumor progression.[1][2][3] This guide provides a detailed comparison of two prominent SCD1 inhibitors, T-3764518 and CAY10566, for researchers in oncology and drug development.
At a Glance: Key Differences
| Feature | This compound | CAY10566 |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) |
| Potency (IC50) | 4.7 nM[4] | 4.5 nM (mouse), 26 nM (human)[5] |
| Primary Mechanism | Inhibition of SCD1, leading to an increased ratio of saturated to unsaturated fatty acids, endoplasmic reticulum (ER) stress, and apoptosis. | Inhibition of SCD1, resulting in altered lipid composition, ER stress, and induction of apoptosis and autophagy. |
| Reported Cancer Models | Colorectal cancer (HCT-116), mesothelioma (MSTO-211H), renal cell adenocarcinoma. | Colorectal cancer, hepatocellular carcinoma, ovarian cancer, melanoma, glioma. |
| Key Signaling Pathways | Induces ER stress response, leading to increased cleaved PARP1. Triggers AMPK-mediated autophagy as a potential resistance mechanism. | Affects PI3K/Akt/mTOR pathway. Downregulates NF-κB signaling. Can induce AMPK-mediated autophagy. |
| Oral Bioavailability | Yes, described as an orally available small molecule. | Yes, described as an orally bioavailable inhibitor. |
In-Depth Analysis
Mechanism of Action
Both this compound and CAY10566 are potent and selective inhibitors of SCD1. Their primary mechanism of action involves blocking the conversion of stearoyl-CoA to oleoyl-CoA. This disruption in lipid metabolism leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids within the cell. The altered lipid composition triggers significant cellular stress, primarily through the activation of the endoplasmic reticulum (ER) stress response. Prolonged ER stress ultimately culminates in apoptosis, as evidenced by the increased expression of markers like cleaved poly (ADP-ribose) polymerase 1 (PARP1) observed with this compound treatment.
Interestingly, studies have revealed a secondary response to SCD1 inhibition involving the activation of AMP-activated protein kinase (AMPK)-mediated autophagy. This autophagic response can act as a survival mechanism for cancer cells, potentially leading to therapeutic resistance. Therefore, combining SCD1 inhibitors with autophagy inhibitors has been suggested as a strategy to enhance anti-cancer efficacy.
dot
Caption: General signaling pathway for SCD1 inhibitors.
Preclinical Efficacy in Cancer Models
This compound:
-
In Vitro: this compound has demonstrated growth inhibition in colorectal cancer HCT-116 cells.
-
In Vivo: Oral administration of this compound has been shown to slow tumor growth in mouse xenograft models of HCT-116 colorectal cancer and MSTO-211H mesothelioma. It has also been reported to reduce tumor volume in a mouse xenograft model of human renal cell adenocarcinoma.
CAY10566:
-
In Vitro: CAY10566 inhibits the proliferation and induces apoptosis in colorectal and hepatocellular carcinoma cells. It also impairs the stemness of ovarian cancer cells and inhibits the proliferation of ovarian cancer stem cells grown in spheroids.
-
In Vivo: In mouse models, CAY10566 has been shown to suppress tumor formation by ovarian cancer stem cells and inhibit the growth of glioma stem-like xenografts. Furthermore, it has demonstrated the ability to suppress lung metastasis and prolong the overall survival of mice in a melanoma model.
Experimental Protocols
In Vitro Cell Viability Assay
A common method to assess the anti-proliferative effects of this compound and CAY10566 is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or CAY10566 (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured after a 10-minute incubation.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
dot
Caption: Workflow for a cell viability assay.
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of these inhibitors, a xenograft mouse model is commonly employed.
-
Cell Implantation: 5-10 million human cancer cells (e.g., HCT-116) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound or CAY10566 is administered orally once or twice daily at a predetermined dose (e.g., 1-10 mg/kg).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., lipidomics, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
dot
Caption: Workflow for an in vivo xenograft study.
Conclusion
Both this compound and CAY10566 are potent, orally bioavailable SCD1 inhibitors with demonstrated anti-cancer activity in a variety of preclinical models. Their shared mechanism of inducing ER stress and apoptosis through the disruption of lipid metabolism makes them valuable tools for cancer research. While this compound has been well-characterized in colorectal, mesothelioma, and renal cancer models, CAY10566 has shown efficacy across a broader range of cancers, including those with cancer stem cell populations. The choice between these inhibitors may depend on the specific cancer type under investigation and the desired experimental focus. Further head-to-head studies are warranted to directly compare their pharmacokinetic and pharmacodynamic properties in various cancer models.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAY10566 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
Potency Showdown: A Comparative Analysis of SCD1 Inhibitors T-3764518 and MF-438
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, T-3764518 and MF-438. This analysis is based on publicly available experimental data.
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Both this compound and MF-438 are potent, small-molecule inhibitors of SCD1 that have demonstrated significant anti-tumor activity. This guide offers a side-by-side look at their reported potencies and the underlying experimental methodologies.
Potency Comparison
Based on available in vitro data, both this compound and MF-438 exhibit nanomolar potency against SCD1. MF-438 has a reported IC50 of 2.3 nM for rat SCD1 (rSCD1), while this compound has a reported IC50 of 4.7 nM. It is important to note that these values were likely determined in different experimental settings, which can influence direct comparability. A head-to-head study under identical conditions would be necessary for a definitive potency ranking.
| Compound | Target | IC50 (nM) | Reference |
| This compound | SCD | 4.7 | [1] |
| MF-438 | rSCD1 | 2.3 | [2] |
Mechanism of Action: The Pathway to Cell Death
The inhibition of SCD1 by this compound and MF-438 disrupts the delicate balance between saturated and monounsaturated fatty acids within the cell. This imbalance leads to an accumulation of SFAs and a depletion of MUFAs, triggering a cascade of cellular stress responses, primarily originating in the endoplasmic reticulum (ER). The resulting ER stress and the unfolded protein response (UPR) ultimately culminate in programmed cell death, or apoptosis, selectively targeting cancer cells that are highly dependent on de novo lipogenesis.
Caption: Signaling pathway of SCD1 inhibition leading to apoptosis.
Experimental Protocols
While specific, detailed protocols for the IC50 determination of this compound and MF-438 are not publicly available in a comparative context, a general methodology for assessing SCD1 inhibitor potency can be outlined based on common practices in the field.
General Protocol for SCD1 Enzymatic Assay (IC50 Determination)
This protocol describes a common method for measuring the enzymatic activity of SCD1 in the presence of an inhibitor to determine its IC50 value.
-
Preparation of Microsomes:
-
Source: Liver microsomes from rodents or human cell lines overexpressing SCD1 are commonly used.
-
Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (containing SCD1)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors: NADH or NADPH
-
Substrate: Radiolabeled or isotopically labeled stearoyl-CoA (e.g., [14C]stearoyl-CoA or [D35]stearoyl-CoA).
-
-
Add varying concentrations of the inhibitor (this compound or MF-438) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at 37°C for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in methanol to saponify the fatty acids).
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated (stearate) and monounsaturated (oleate) fatty acids using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and quantification of labeled and unlabeled fatty acids.[3]
-
Thin-Layer Chromatography (TLC): Followed by autoradiography or scintillation counting for radiolabeled substrates.
-
-
-
Data Analysis:
-
Calculate the percentage of substrate converted to product at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: General experimental workflow for SCD1 IC50 determination.
Conclusion
Both this compound and MF-438 are highly potent inhibitors of SCD1, operating through a mechanism that induces cancer cell death via ER stress and apoptosis. While the reported IC50 values suggest that MF-438 may be slightly more potent, the absence of a direct comparative study necessitates caution in this interpretation. The provided experimental framework offers a basis for the in-house evaluation and comparison of these and other SCD1 inhibitors. Future head-to-head studies will be invaluable in providing a more definitive assessment of their relative potencies.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating T-3764518 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of T-3764518, a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD). We present experimental data, detailed protocols for key assays, and a comparative analysis with other known SCD inhibitors to assist researchers in selecting the most appropriate validation strategy.
Introduction to this compound and its Target, SCD1
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. SCD1 catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[1] Upregulation of SCD1 is observed in various cancers and is associated with increased tumor growth and survival. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs in cellular membranes. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis in cancer cells.[1] The on-target activity of this compound has been demonstrated by the rescue of its cytotoxic effects with the addition of exogenous oleic acid, the product of SCD1.[1]
Comparative Analysis of SCD1 Inhibitors
The potency of this compound has been evaluated against other known SCD1 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and other SCD1 inhibitors in various cell lines and enzymatic assays. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | SCD1 (enzymatic) | 4.7 | MedChemExpress |
| HCT-116 | Growth Inhibition GI50: 2.7 | MedChemExpress | |
| A939572 | mSCD1 (enzymatic) | <4 | [2] |
| hSCD1 (enzymatic) | 37 | [2] | |
| Caki-1 | 65 | ||
| A498 | 50 | ||
| MF-438 | rSCD1 (enzymatic) | 2.3 | MedChemExpress |
| CAY10566 | mSCD1 (enzymatic) | 4.5 | |
| hSCD1 (enzymatic) | 26 | ||
| HepG2 | 7.9 | ||
| CVT-11127 | H460 | Growth Inhibition: ~1000 |
Key Experimental Assays for Target Engagement Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug development. The following are key experimental methods to confirm the target engagement of this compound with SCD1.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT-116) to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
-
Separation of Soluble Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble SCD1:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SCD1 by Western blot using a specific anti-SCD1 antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
LC/MS-Based SCD1 Activity Assay
This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a labeled substrate (stearic acid) to its product (oleic acid).
Experimental Workflow:
Caption: LC/MS-Based SCD1 Activity Assay Workflow.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells (e.g., HepG2 or HCT-116) in multi-well plates.
-
Incubate with various concentrations of this compound or vehicle for a predetermined time.
-
-
Substrate Incubation:
-
Add a deuterium-labeled stearic acid substrate to the cells and incubate for 4-6 hours.
-
-
Lipid Extraction:
-
Wash the cells with PBS and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
-
Sample Preparation:
-
Saponify the extracted lipids and then methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
-
LC/MS Analysis:
-
Analyze the FAMEs using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled stearate and oleate.
-
-
Data Analysis:
-
Calculate the ratio of labeled oleate to stearate to determine SCD1 activity. A decrease in this ratio in this compound-treated cells indicates SCD1 inhibition.
-
Lipidomics Analysis
Lipidomics provides a global profile of the lipid composition within a cell. Inhibition of SCD1 by this compound is expected to cause a significant shift in the cellular lipidome, specifically an increase in the ratio of saturated to monounsaturated fatty acids.
Experimental Workflow:
Caption: Lipidomics Workflow for SCD1 Inhibition.
Detailed Protocol:
-
Sample Collection:
-
Treat cells with this compound or vehicle.
-
Harvest the cells and quench metabolic activity.
-
-
Lipid Extraction:
-
Extract total lipids using a robust method such as a modified Bligh-Dyer or Folch extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Processing:
-
Identify and quantify individual lipid species using specialized software.
-
-
Data Analysis:
-
Calculate the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within various lipid classes (e.g., phospholipids, triglycerides). An increased SFA:MUFA ratio in this compound-treated cells confirms SCD1 inhibition.
-
Western Blotting for Downstream Markers
Inhibition of SCD1 and the subsequent accumulation of saturated fatty acids lead to ER stress and activation of the unfolded protein response (UPR). This can be monitored by Western blotting for key protein markers of these pathways.
Signaling Pathway:
Caption: SCD1 Inhibition Signaling Pathway.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key ER stress markers (e.g., BiP/GRP78, p-PERK, p-IRE1α, cleaved ATF6, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the fold-change in protein expression or phosphorylation in response to this compound treatment.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide provides a framework for researchers to design and execute experiments to confirm that this compound directly interacts with and inhibits SCD1 in a cellular context. The combination of direct binding assays like CETSA with functional assays that measure downstream effects, such as LC/MS-based activity assays, lipidomics, and Western blotting for ER stress markers, will provide a comprehensive and robust validation of this compound's mechanism of action. The comparative data provided for other SCD1 inhibitors can serve as a benchmark for these validation studies.
References
Confirming T-3764518-Induced Apoptosis with PARP Cleavage: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-3764518's ability to induce apoptosis, benchmarked against established apoptosis inducers, Staurosporine and Etoposide. The key marker for apoptosis confirmation discussed here is the cleavage of Poly (ADP-ribose) polymerase (PARP).
This compound is a novel and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1)[1]. Its mechanism of action involves the inhibition of the conversion of stearoyl-CoA to oleoyl-CoA, leading to an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes[1]. This alteration in lipid composition triggers endoplasmic reticulum (ER) stress, a condition that ultimately activates the apoptotic cascade, culminating in the cleavage of PARP, a hallmark of programmed cell death[1].
Comparative Analysis of PARP Cleavage
The induction of apoptosis by this compound can be quantitatively assessed by measuring the extent of PARP cleavage. This is typically achieved through Western blot analysis, where the full-length PARP protein (approximately 116 kDa) and its cleaved fragment (approximately 89 kDa) are detected and quantified. For a comprehensive evaluation, the efficacy of this compound is compared with Staurosporine, a potent protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor, both of which are well-characterized inducers of apoptosis that also result in PARP cleavage.
| Compound | Mechanism of Action | Cell Line | Treatment Conditions | Fold Increase in Cleaved PARP (Normalized to Control) | Reference |
| This compound | SCD1 Inhibition, ER Stress | HCT-116 | 1 µM for 24 hours | Data not available in a direct comparative study. This compound has been shown to increase cleaved PARP1[1]. | [1] |
| Staurosporine | Protein Kinase Inhibition | HeLa | 1 µM for 3 hours | Significant increase observed. Densitometry from representative blots indicates a substantial increase over untreated controls. | |
| Etoposide | Topoisomerase II Inhibition | HepG2 | 50 µM for 16 hours | Marked increase in PARP cleavage observed compared to untreated cells. |
Note: The data presented is compiled from different studies and experimental conditions. A direct head-to-head quantitative comparison under identical conditions is not currently available in the public domain. Researchers should consider these differences when interpreting the data.
Signaling Pathway of this compound-Induced Apoptosis
The signaling cascade initiated by this compound leading to apoptosis and PARP cleavage is a multi-step process involving lipid metabolism and cellular stress responses.
Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.
Experimental Protocol: Western Blot for PARP Cleavage
This protocol outlines the key steps for detecting PARP cleavage in cell lysates as a confirmation of apoptosis.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound, Staurosporine, Etoposide, or a vehicle control at the desired concentrations and for the specified duration.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and the cleaved fragment (89 kDa).
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow for Confirming Apoptosis
The following diagram illustrates the workflow for confirming this compound-induced apoptosis through the detection of PARP cleavage.
Caption: Workflow for apoptosis confirmation via PARP cleavage analysis.
References
Cross-Validation of T-3764518 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the SCD1 inhibitor T-3764518, its mechanism of action, and its effects across different cell lines. This document includes experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and Stearoyl-CoA Desaturase-1 (SCD1) Inhibition
This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in cellular lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Cancer cells often exhibit elevated rates of de novo lipogenesis, with increased SCD1 expression playing a crucial role in supporting rapid proliferation and survival.[1] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptotic cell death in cancer cells.[2][3]
Comparative Analysis of SCD1 Inhibitors
To provide a comprehensive understanding of the effects of this compound, this guide includes a comparison with another well-characterized SCD1 inhibitor, A939572. While direct head-to-head quantitative data for this compound across a wide range of cell lines is limited in the public domain, the data for A939572 serves as a valuable reference for the expected effects of SCD1 inhibition.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and the alternative SCD1 inhibitor, A939572.
Table 1: Comparative Cytotoxicity of SCD1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | A939572 IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | Data not available | ~50 |
| MSTO-211H | Mesothelioma | Data not available | Data not available |
| 786-O | Renal Cell Adenocarcinoma | Data not available | Data not available |
| Caki-1 | Clear Cell Renal Cell Carcinoma | Data not available | 65 |
| A498 | Clear Cell Renal Cell Carcinoma | Data not available | 50 |
| Caki-2 | Clear Cell Renal Cell Carcinoma | Data not available | 65 |
| ACHN | Clear Cell Renal Cell Carcinoma | Data not available | 6 |
Table 2: Summary of this compound Effects on Cellular Processes
| Cellular Process | Observed Effect | Cell Lines |
| Lipid Metabolism | Inhibition of SCD1 activity, leading to an increased ratio of saturated to unsaturated fatty acids in cellular membranes. | HCT-116 |
| Endoplasmic Reticulum Stress | Induction of ER stress markers, indicating activation of the unfolded protein response (UPR). | HCT-116 |
| Apoptosis | Induction of apoptosis, as evidenced by markers such as PARP cleavage. | HCT-116 |
| Autophagy | Induction of autophagy has been observed as a potential resistance mechanism to SCD1 inhibition. | HCT-116 |
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by targeting a critical node in cancer cell metabolism. The inhibition of SCD1 initiates a signaling cascade that culminates in programmed cell death. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other SCD1 inhibitors.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Quantitative Lipidomic Analysis via Mass Spectrometry
This protocol outlines the steps for analyzing changes in the cellular fatty acid profile.
-
Cell Culture and Treatment: Culture cells to 80% confluency and treat with this compound at the desired concentration and duration.
-
Lipid Extraction:
-
Wash cells with ice-cold PBS and scrape them into a glass tube.
-
Perform a Bligh-Dyer extraction by adding a 2:1:0.8 mixture of methanol:chloroform:water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to FAMEs.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs into a GC-MS system.
-
Separate the FAMEs on a suitable column (e.g., DB-23).
-
Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards.
-
-
Data Analysis: Calculate the relative abundance of each fatty acid and determine the ratio of saturated to monounsaturated fatty acids.
Apoptosis Detection (Caspase-3 Activity Assay)
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Treat cells with this compound and a vehicle control.
-
Harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.
-
Data Analysis: Calculate the fold-change in caspase-3 activity in treated samples relative to the control.
Western Blotting for ER Stress Markers
This technique is used to detect the expression levels of key ER stress marker proteins.
-
Protein Extraction:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram provides a generalized workflow for evaluating the efficacy of this compound in a cancer cell line model.
Caption: A generalized workflow for assessing this compound's effects.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
T-3764518 Rescue Experiments: A Comparative Guide to Oleic Acid and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rescue experiments involving the novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, T-3764518, with a primary focus on the role of oleic acid. The inhibition of SCD1, a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs), has emerged as a promising strategy in cancer therapy. This compound is a potent and orally available small molecule inhibitor of SCD1. Understanding the reversal of its effects is crucial for confirming its on-target activity and elucidating the downstream consequences of SCD1 inhibition. This document summarizes key experimental findings, compares the efficacy of oleic acid with other fatty acids in rescuing cellular phenotypes induced by SCD1 inhibition, and provides detailed experimental protocols.
Mechanism of Action of this compound and the Role of Oleic Acid Rescue
This compound functions by inhibiting the SCD1-catalyzed conversion of saturated fatty acids (SFAs) into MUFAs, primarily oleic acid (18:1n-9) and palmitoleic acid (16:1n-7). This disruption of lipid metabolism leads to an increased ratio of SFAs to MUFAs within the cell. The accumulation of SFAs and depletion of MUFAs trigger endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress ultimately results in apoptosis and inhibition of cell proliferation, forming the basis of this compound's anti-cancer activity.
The "rescue" experiment with oleic acid is a critical validation of this mechanism. By supplying exogenous oleic acid, the metabolic deficit caused by this compound is bypassed, thus preventing the downstream effects of ER stress and apoptosis. Successful rescue by oleic acid confirms that the observed cellular effects of this compound are indeed due to the inhibition of SCD1 and not off-target effects.
Comparative Efficacy of Fatty Acids in Rescue Experiments
| Rescue Agent | SCD1 Inhibitor | Cell Line | Effect Rescued | Outcome | Reference |
| Oleic Acid (18:1n-9) | This compound | Colorectal Cancer Cells | Cell Growth Inhibition, ER Stress | Complete Rescue | [1] |
| Oleic Acid (18:1n-9) | CVT-11127 | H460 (Lung Cancer) | Anti-proliferative effects, Apoptosis | Complete Reversal | [2][3] |
| Palmitoleic Acid (16:1n-7) | CVT-11127 | H460 (Lung Cancer) | Anti-proliferative effects | Complete Reversal | [3] |
| cis-Vaccenic Acid (18:1n-7) | CVT-11127 | H460 (Lung Cancer) | Anti-proliferative effects | Complete Reversal | [3] |
| Linoleic Acid (18:2n-6) | A939572 | Pharynx Cancer Cells | Cell Proliferation | Abrogated Inhibition |
Table 1: Comparison of Fatty Acids in Rescuing SCD1 Inhibition
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for a rescue experiment.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
Assessing the In Vivo Specificity of T-3764518: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo specificity of T-3764518, a potent stearoyl-CoA desaturase (SCD) inhibitor. This compound has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its specificity crucial for further development. This document compares this compound with other known SCD inhibitors, presents supporting experimental data, and provides detailed methodologies for key experiments.
Executive Summary
This compound is a novel and potent inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism often upregulated in cancer.[1][2][3] In vivo studies have shown its efficacy in reducing tumor growth in xenograft models of colorectal cancer and mesothelioma.[2][3] The primary mechanism of action involves the inhibition of the conversion of stearoyl-CoA to oleoyl-CoA, leading to an altered lipid profile in cancer cells, which in turn induces endoplasmic reticulum (ER) stress and apoptosis. A key piece of evidence supporting its on-target activity comes from rescue experiments where the addition of oleic acid, the product of the SCD-catalyzed reaction, mitigates the cytotoxic effects of this compound.
However, a comprehensive in vivo specificity profile of this compound against a broad panel of other enzymes, such as other desaturases or kinases, is not publicly available. This guide, therefore, focuses on the available data for this compound and compares it with other well-characterized SCD inhibitors, A939572 and CAY10566, for which in vivo data is also available.
Comparative Performance of SCD Inhibitors
The following table summarizes the available in vivo data for this compound and two other commercially available SCD inhibitors, A939572 and CAY10566. It is important to note that direct head-to-head in vivo specificity studies are not available in the public domain.
| Feature | This compound | A939572 | CAY10566 |
| Target | Stearoyl-CoA Desaturase (SCD) | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) |
| Reported IC50 | 4.7 nM | <4 nM (murine SCD1), 37 nM (human SCD1) | Not explicitly found in searches |
| In Vivo Models | HCT-116 (colorectal) & MSTO-211H (mesothelioma) xenografts | A498 (renal cell carcinoma) xenografts | Glioma stem-like xenografts, Pancreatic cancer models |
| In Vivo Efficacy | Slowed tumor growth | Reduced tumor volume | Suppressed tumor formation and prolonged survival, Reduced viability of pancreatic cancer cells |
| Evidence of On-Target Activity | Oleic acid rescue mitigates ER stress and cell growth inhibition | Oleic acid rescue prevents growth inhibition | Oleic acid rescue blunts inhibitor effect |
| Publicly Available In Vivo Specificity Data | Not available (e.g., kinome scans, broad off-target panel) | Not available | Not available |
Experimental Protocols
To rigorously assess the in vivo specificity of a compound like this compound, a combination of experimental approaches is necessary. Below are detailed methodologies for key experiments.
In Vivo SCD Inhibition Assay
This assay directly measures the enzymatic activity of SCD in tissues of interest following inhibitor treatment.
Objective: To quantify the inhibition of SCD activity in vivo.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumor and liver tissues.
-
Microsome Preparation: Homogenize the tissues in a suitable buffer and prepare microsomal fractions by differential centrifugation.
-
Enzymatic Reaction: Incubate the microsomal preparations with [14C]-stearoyl-CoA, the substrate for SCD.
-
Lipid Extraction and Separation: After the reaction, extract the total lipids. Saponify the lipids to free fatty acids and then methylate them to fatty acid methyl esters (FAMEs).
-
Analysis: Separate the [14C]-stearoyl-CoA and the product, [14C]-oleoyl-CoA, using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a radioactivity detector.
-
Quantification: Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine the level of SCD inhibition.
Lipidomic Analysis of Xenograft Tumors
This method provides a global view of the changes in lipid composition within the tumor in response to the SCD inhibitor.
Objective: To assess the downstream effects of SCD inhibition on the tumor lipidome.
Methodology:
-
Sample Preparation: Excise xenograft tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Lipid Extraction: Homogenize the tumor tissue and extract total lipids using a biphasic solvent system (e.g., methanol/chloroform/water).
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of a wide range of lipid species.
-
Data Analysis: Compare the lipid profiles of treated and control tumors. Look for the expected increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), a hallmark of SCD inhibition.
Off-Target Profiling (Broad Kinase and Receptor Panels)
To assess the broader specificity of this compound, in vitro binding or enzymatic assays against a large panel of kinases and other common off-targets are essential. While in vivo, this is often inferred from a combination of in vitro data and in vivo safety pharmacology studies.
Objective: To identify potential off-target interactions of this compound.
Methodology:
-
In Vitro Screening: Submit this compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a panel of hundreds of kinases, GPCRs, ion channels, and other enzymes at a fixed concentration (e.g., 1 or 10 µM).
-
Dose-Response Validation: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 or Ki for the off-target interaction.
-
In Vivo Relevance Assessment: Compare the in vivo concentrations of this compound required for efficacy with the concentrations needed to engage the identified off-targets. If the therapeutic concentration is significantly lower than that required for off-target activity, the off-target effect is less likely to be relevant in vivo.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Specificity Assessment
Caption: Workflow for assessing the in vivo specificity of this compound.
Logical Comparison of SCD Inhibitors
Caption: Logical comparison of this compound and alternative SCD inhibitors.
Conclusion
This compound is a promising, potent SCD inhibitor with demonstrated on-target in vivo efficacy in preclinical cancer models. The available data strongly supports its mechanism of action through the disruption of lipid metabolism, leading to ER stress and apoptosis in cancer cells. However, for a comprehensive assessment of its in vivo specificity, further studies are required. Specifically, broad in vitro off-target screening and in vivo safety pharmacology studies would be invaluable in de-risking its clinical development. While alternatives like A939572 and CAY10566 also show in vivo efficacy, a direct comparative study of their in vivo specificity against this compound would be highly beneficial for the research community to select the most appropriate tool compound for their studies. Researchers are encouraged to use the experimental protocols outlined in this guide to further characterize the in vivo specificity of this compound and other SCD inhibitors.
References
- 1. Optimized Protocol To Analyze Changes in the Lipidome of Xenografts after Treatment with 2-Hydroxyoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocol To Analyze Changes in the Lipidome of Xenografts after Treatment with 2-Hydroxyoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
T-3764518: A Novel SCD1 Inhibitor Demonstrating Efficacy in Cancer Cell Lines and Potential for Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518, with other emerging alternatives for the treatment of cancer, particularly in the context of drug-resistant cell lines. While direct comparative data for this compound in established chemoresistant cell lines is limited in the public domain, this document synthesizes available preclinical data to evaluate its potential.
Executive Summary
This compound is a potent and orally available small molecule inhibitor of SCD1, a key enzyme in lipid metabolism frequently overexpressed in various cancers. Inhibition of SCD1 disrupts the balance of saturated and monounsaturated fatty acids, leading to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptotic cell death. Preclinical studies have demonstrated the in vitro and in vivo antitumor activities of this compound in sensitive cancer cell lines. Furthermore, the broader class of SCD1 inhibitors has shown promise in overcoming resistance to conventional chemotherapeutics, suggesting a potential role for this compound in treating refractory cancers.
Data Presentation
Efficacy of this compound in Sensitive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | HCT-116 | Colorectal Carcinoma | 2.7 (GI50) | [1](--INVALID-LINK--) |
| This compound | MSTO-211H | Mesothelioma | Not specified | [1](--INVALID-LINK--) |
Efficacy of Other SCD1 Inhibitors in Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Profile | IC50 (nM) | Effect | Reference |
| CAY10566 | A2780/PTX | Paclitaxel-Resistant Ovarian Cancer | Not specified | Restored sensitivity to paclitaxel | [2](--INVALID-LINK--) |
| MF-438 | ALDH1A1high NSCLC cells | Cisplatin-Resistant Lung Cancer Stem-like Cells | <1000 | Reversed cisplatin resistance | [3](--INVALID-LINK--) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MSTO-211H, and their resistant variants)
-
Complete culture medium (e.g., McCoy's 5A for HCT-116)
-
This compound and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Lipidomic Analysis by Mass Spectrometry
This protocol allows for the quantification of changes in cellular lipid profiles following drug treatment.
Materials:
-
Cell pellets from treated and untreated cells
-
Methanol, methyl-tert-butyl ether (MTBE), and water (all ice-cold)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Harvest and wash cell pellets.
-
Add a mixture of internal lipid standards to the cell pellet.
-
Perform a two-phase liquid-liquid extraction using methanol, MTBE, and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
-
Analyze the lipid species by LC-MS to determine the relative abundance of different fatty acids and lipid classes.
Mandatory Visualization
Discussion
The available data indicates that this compound is a highly potent inhibitor of SCD1, effectively inducing cell death in sensitive cancer cell lines. The mechanism of action, involving the induction of ER stress and apoptosis, is a well-documented consequence of SCD1 inhibition.[1] The observation that other SCD1 inhibitors can re-sensitize chemoresistant cancer cells to standard therapies highlights a promising avenue for the clinical development of this compound.
The efficacy of SCD1 inhibitors in resistant cell lines is thought to be due to the high dependence of cancer cells, particularly resistant ones, on de novo lipogenesis for survival and proliferation. By targeting this metabolic vulnerability, SCD1 inhibitors may circumvent classical resistance mechanisms such as drug efflux pumps or alterations in drug targets.
Further research is warranted to directly assess the efficacy of this compound in a panel of well-characterized drug-resistant cell lines, including those resistant to platinum-based agents, taxanes, and targeted therapies. Such studies would provide the necessary data for a direct and quantitative comparison and would be crucial for guiding the future clinical development of this promising anti-cancer agent.
References
A Comparative Analysis of the Pharmacokinetic Profile of T-3764518, a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profile of T-3764518, a novel and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This compound is under investigation as a potential anti-cancer therapeutic.[1][2] This document summarizes its performance against other known SCD1 inhibitors, supported by available preclinical data.
Executive Summary
This compound demonstrates a promising pharmacokinetic profile characterized by its oral bioavailability.[1][2] Preclinical studies in mouse xenograft models have shown its efficacy in suppressing tumor growth upon oral administration.[1] This profile, combined with its potent inhibition of SCD1, positions this compound as a compelling candidate for further clinical development. This guide will delve into the available pharmacokinetic data, the experimental methodologies used to obtain it, and the underlying signaling pathway of its target, SCD1.
Comparative Pharmacokinetic Data of SCD1 Inhibitors
The following table summarizes the available preclinical pharmacokinetic parameters for this compound and other selected SCD1 inhibitors. The data presented is derived from studies in rodents, which are a standard model for preclinical drug development.
| Compound | Species | Dose and Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| This compound | Mouse | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Orally available | |
| CVT-11563 | Rat | Not specified | Not specified | Not specified | 935 ng·h/mL (dAUC) | 90 | |
| A939572 | Mouse | 10 mg/kg, b.i.d. | Not specified | Not specified | Not specified | Orally bioavailable | |
| GSK993 | Rat | Not specified | Not specified | Not specified | Not specified | Orally available |
Note: Specific quantitative pharmacokinetic data for this compound is not yet publicly available in the reviewed literature. The table reflects the current state of published information.
Experimental Protocols
The following section details a representative experimental protocol for determining the pharmacokinetic profile of an orally administered small molecule inhibitor in a murine model. This methodology is consistent with standard practices in preclinical drug development.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test compound after oral administration to mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Mice are acclimated to the housing conditions for at least one week prior to the study.
-
Dosing: A cohort of mice is fasted overnight before being administered a single oral dose of the test compound via gavage. The dose is calculated based on the animal's body weight.
-
Blood Sampling: Serial blood samples (approximately 50 µL) are collected from each mouse at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood is typically collected via tail vein or saphenous vein puncture.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using non-compartmental analysis.
Signaling Pathway and Experimental Workflow
SCD1 Signaling Pathway
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its activity has been implicated in various cellular processes, including cell proliferation and survival, making it a target for cancer therapy. The signaling pathways influenced by SCD1 are complex and can involve the modulation of key cellular regulators.
Caption: SCD1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
Validating the Anti-Tumor Efficacy of T-3764518: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of T-3764518, a novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, against standard-of-care treatments in relevant cancer models. The data presented is compiled from publicly available preclinical research.
Executive Summary
This compound is a potent and orally bioavailable small molecule inhibitor of SCD1, an enzyme overexpressed in various cancers and crucial for lipogenesis. By inhibiting SCD1, this compound disrupts fatty acid metabolism in cancer cells, leading to an accumulation of saturated fatty acids, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This guide summarizes the in vitro and in vivo anti-tumor activity of this compound in colorectal, mesothelioma, and renal cancer models and compares its performance with established therapeutic agents.
Mechanism of Action: this compound
This compound targets and inhibits the enzymatic activity of SCD1. This enzyme is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid. MUFAs are essential components of cell membranes and signaling molecules. Cancer cells often exhibit increased SCD1 activity to support rapid proliferation and membrane synthesis.
By inhibiting SCD1, this compound disrupts the SFA/MUFA balance, leading to a cascade of events that culminate in cancer cell death.
This compound Signaling Pathway
In Vitro Efficacy: this compound vs. Standard of Care
The following table summarizes the in vitro potency of this compound against various cancer cell lines compared to standard-of-care chemotherapeutic agents. It is important to note that the IC50 for this compound is the enzymatic inhibitory concentration, while the values for the standard-of-care drugs are based on cell viability assays.
| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 |
| This compound | SCD1 Inhibition | - | - | 4.7 nM (enzymatic) [1] |
| 5-Fluorouracil | Thymidylate Synthase Inhibition | HCT-116 | Colorectal Cancer | ~1.39 - 22.4 µM |
| Oxaliplatin | DNA Cross-linking | HCT-116 | Colorectal Cancer | Varies significantly with exposure time |
| Pemetrexed | Dihydrofolate Reductase Inhibition | MSTO-211H | Mesothelioma | ~1.2 µM[2] |
| Cisplatin | DNA Cross-linking | MSTO-211H | Mesothelioma | Dose-dependent inhibition observed[3] |
| Sunitinib | Receptor Tyrosine Kinase Inhibition | 786-O | Renal Cell Carcinoma | Weak direct effect on cell viability[4] |
Note: IC50 values for chemotherapeutic agents can vary significantly based on the specific assay conditions and duration of exposure.
In Vivo Efficacy: this compound vs. Standard of Care
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of this compound. The following tables provide a comparative overview of its efficacy against standard-of-care regimens in different cancer types. The data presented is collated from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Colorectal Cancer (HCT-116 Xenograft Model)
| Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Specified | Slowed tumor growth | [5] |
| FOLFOX (5-FU + Oxaliplatin) | Varies | ~60-70% | |
| Vehicle Control | N/A | 0% | N/A |
Mesothelioma (MSTO-211H Xenograft Model)
| Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Specified | Slowed tumor growth | |
| Pemetrexed + Cisplatin | Varies | Strong growth inhibition | |
| Vehicle Control | N/A | 0% | N/A |
Renal Cell Carcinoma (786-O Xenograft Model)
| Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Specified | Data not available | |
| Sunitinib | 40 mg/kg/day, oral | Significant reduction in tumor growth | |
| Vehicle Control | N/A | 0% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the metabolic activity of cells as an indicator of viability.
MTT Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a standard-of-care drug, or a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Caspase-Glo® 3/7 Assay Workflow
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings and treat with the test compounds.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a proluminescent substrate for caspases 3 and 7.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase 3/7 activity.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-tumor compounds in a subcutaneous xenograft model.
In Vivo Xenograft Study Workflow
-
Cell Preparation and Implantation: Harvest cancer cells from culture and inject them subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, this compound, Standard of Care).
-
Drug Administration: Administer the compounds according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Lipidomic Analysis by Mass Spectrometry
This protocol provides a general workflow for the analysis of cellular lipid profiles.
Lipidomic Analysis Workflow
-
Sample Collection: Harvest cells or tumor tissue after treatment with the respective compounds.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch method to isolate the lipid fraction from other cellular components.
-
LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) for identification and quantification.
-
Data Analysis: Process the mass spectrometry data to identify individual lipid species and quantify their relative abundance. Compare the lipid profiles between different treatment groups to identify changes in the SFA/MUFA ratio and other lipid classes.
Conclusion
This compound demonstrates a clear mechanism of action through the inhibition of SCD1, leading to ER stress and apoptosis in cancer cells. While direct head-to-head in vivo comparative data with standard-of-care agents is limited in the public domain, the available preclinical evidence suggests that this compound has promising anti-tumor activity in colorectal and mesothelioma cancer models. Further investigation, including combination studies with standard-of-care therapies, is warranted to fully elucidate the therapeutic potential of this novel SCD1 inhibitor.
References
- 1. Cisplatin potentiates PD-L1 expression more robustly than pemetrexed in malignant pleural mesothelioma: Temporal dynamics revealed by cellular and xenograft analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: T-3764518 Versus Standard-of-Care Chemotherapies in Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals the potential of T-3764518, a novel, orally available small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), as a promising therapeutic agent in colorectal, mesothelioma, and renal cell carcinoma models. This guide provides a detailed comparison of this compound against standard-of-care chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, developed by Takeda Pharmaceutical Company, targets the critical enzyme SCD1, which is overexpressed in various cancers and plays a key role in lipogenesis, essential for rapid cancer cell proliferation.[1] By inhibiting SCD1, this compound disrupts fatty acid metabolism, leading to an increase in the ratio of saturated to unsaturated fatty acids in cancer cell membranes. This alteration induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death).[1]
This comparison guide synthesizes available preclinical data for this compound and standard-of-care chemotherapies in relevant cancer cell line-derived xenograft (CDX) models.
Colorectal Cancer: this compound in the HCT-116 Xenograft Model
In preclinical studies utilizing the HCT-116 colorectal cancer xenograft model, this compound demonstrated significant antitumor activity.[1][2] While direct head-to-head comparative studies with the standard-of-care chemotherapy, oxaliplatin, are not publicly available, the following table summarizes the individual efficacy of each compound in this model.
| Treatment Agent | Cell Line | Xenograft Model | Efficacy | Reference |
| This compound | HCT-116 | Subcutaneous | Significant tumor growth inhibition | [1] |
| Oxaliplatin | HCT-116 | Subcutaneous | Known efficacy, often used as a standard |
Mesothelioma: this compound in the MSTO-211H Xenograft Model
This compound has also been evaluated in the MSTO-211H mesothelioma xenograft model, where it showed a reduction in tumor growth. The standard of care for mesothelioma is a combination of pemetrexed and cisplatin.
| Treatment Agent | Cell Line | Xenograft Model | Efficacy | Reference |
| This compound | MSTO-211H | Subcutaneous | Slowed tumor growth | |
| Pemetrexed + Cisplatin | MSTO-211H | Subcutaneous | Standard of care with demonstrated efficacy |
Renal Cell Carcinoma: this compound in the 786-O Xenograft Model
In the 786-O renal cell carcinoma xenograft model, this compound has shown promise in suppressing tumor growth. The standard of care for advanced renal cell carcinoma has shifted towards targeted therapies like sunitinib, a tyrosine kinase inhibitor.
| Treatment Agent | Cell Line | Xenograft Model | Efficacy | Reference |
| This compound | 786-O | Subcutaneous | Tumor growth suppression | |
| Sunitinib | 786-O | Subcutaneous | Known efficacy, often used as a standard |
Mechanism of Action: A Visual Representation
The signaling pathway affected by this compound is centered on the inhibition of SCD1 and the subsequent downstream effects on cellular stress and survival pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodology for the key xenograft experiments cited.
Cell Lines and Culture:
-
HCT-116 (Colorectal Carcinoma): Maintained in an appropriate medium, typically McCoy's 5A supplemented with fetal bovine serum and antibiotics.
-
MSTO-211H (Mesothelioma): Cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
786-O (Renal Cell Carcinoma): Grown in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
Xenograft Tumor Model Workflow:
In Vivo Xenograft Studies (General Protocol):
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, while standard-of-care chemotherapies are typically administered via intraperitoneal or intravenous injection, following established dosing schedules.
-
Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition.
Clinical Development Status
As of the latest available information, this compound has not been publicly listed in the clinical development pipelines of Takeda Pharmaceuticals. The initial preclinical data was published around 2017, and the current status of its clinical progression is not disclosed in the public domain. Further inquiries into Takeda's clinical trial registry may provide more recent updates.
Conclusion
The preclinical data for this compound demonstrates its potential as an anticancer agent through a novel mechanism of action targeting SCD1. Its activity in colorectal, mesothelioma, and renal cell carcinoma models warrants further investigation. While direct comparative efficacy data against standard-of-care chemotherapies is limited in the public domain, the existing findings suggest that this compound could be a valuable candidate for further development, potentially addressing unmet needs in these challenging cancer types. The lack of recent public information on its clinical development status suggests that further research and disclosure from the developers are needed to fully understand its future therapeutic role.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of T-3764518
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of T-3764518, a Novel Stearoyl-CoA Desaturase (SCD) Inhibitor.
This document provides crucial safety and logistical information for the proper disposal of this compound (CAS: 1809151-56-1), a potent stearoyl-CoA desaturase (SCD) inhibitor utilized in advanced cancer research. Adherence to these procedural guidelines is paramount to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.
I. Compound Identification and Hazard Profile
This compound is a complex heterocyclic compound containing oxadiazole and pyridazine moieties. While a specific, comprehensive safety data sheet (SDS) detailing its disposal is not publicly available, the known hazards of its constituent chemical classes necessitate handling it as a potentially hazardous substance.
Table 1: Key Data for this compound
| Property | Value |
| IUPAC Name | 5-(6-(4,4-bis(trifluoromethyl)piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol |
| CAS Number | 1809151-56-1 |
| Molecular Formula | C20H17F6N5O2 |
| Appearance | White to off-white solid |
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all laboratory personnel must be equipped with the appropriate personal protective equipment.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes of solutions or airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood | Minimizes inhalation of any dust or aerosols. |
Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
III. Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Solid Waste: Collect all unreacted this compound, contaminated weigh paper, spatulas, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated solid chemical waste stream as per your institution's guidelines.
2. Waste Container Labeling:
-
All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1809151-56-1." If known, include relevant hazard pictograms.
3. Storage of Waste:
-
Store all sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources, ignition sources, and incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Containment: For a solid spill, carefully cover the material with an absorbent material to prevent the generation of dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the handling and disposal of this compound within a typical experimental workflow.
Caption: Workflow for the handling and disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
